Technical Documentation Center

L-LEUCINE-N-T-BOC:H2O (1-13C) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-LEUCINE-N-T-BOC:H2O (1-13C)

Core Science & Biosynthesis

Foundational

Technical Guide: L-LEUCINE-N-T-BOC:H2O (1-13C)

Structural Dynamics, Synthetic Utility, and Isotopic Applications[1][2][3] Executive Summary L-LEUCINE-N-T-BOC:H2O (1-13C) is a high-purity, stable isotope-labeled amino acid derivative critical for advanced proteomics,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Isotopic Applications[1][2][3]

Executive Summary

L-LEUCINE-N-T-BOC:H2O (1-13C) is a high-purity, stable isotope-labeled amino acid derivative critical for advanced proteomics, structural biology, and pharmaceutical synthesis.[1][2][3] This compound features a Carbon-13 label at the C1 (carbonyl) position , an N-tert-butoxycarbonyl (Boc) protecting group for selective reactivity, and exists as a monohydrate to ensure crystalline stability.[1][2]

Its primary utility lies in Solid Phase Peptide Synthesis (SPPS) for generating isotopically enriched peptides and in Biomolecular NMR for backbone assignment (HNCO experiments), enabling precise determination of protein solution structures and dynamics.[1]

Part 1: Chemical Identity & Structural Analysis[1]
1.1 Core Specifications

This moiety serves as a "masked" building block.[1][2] The Boc group renders the amine inert to nucleophilic attack, while the C1-13C label acts as a non-perturbative probe for magnetic resonance.[1][2]

PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate
Common Notation Boc-Leu-OH-1-13C[1][2][4] · H2O
CAS Number (Labeled) 201740-80-9
CAS Number (Unlabeled) 13139-15-6
Molecular Formula C₁₀¹³C₁H₂₁NO₄[1][2] · H₂O
Molecular Weight ~250.30 g/mol (Labeled)
Isotopic Enrichment 99 atom % 13C
Solubility Soluble in DCM, Ethyl Acetate, DMF, Ethanol
Appearance White to off-white crystalline powder
1.2 Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the protected amine and the isotopically labeled carbonyl carbon.[1][5]

ChemicalStructure Boc N-tert-Butoxycarbonyl (Protecting Group) AlphaCarbon α-Carbon (Chiral Center) Boc->AlphaCarbon Amide Bond LeuSideChain L-Leucine Side Chain (Isobutyl Group) AlphaCarbon->LeuSideChain Label 13C-Carbonyl (C1) (Isotopic Label) AlphaCarbon->Label C-C Bond Hydrate H2O (Crystal Lattice) Label->Hydrate H-Bonding

Figure 1: Structural deconstruction of Boc-Leu-OH-1-13C, emphasizing the C1 label used for NMR detection.[1][2]

Part 2: Strategic Utility in Proteomics & NMR[1]

The 1-13C label is not merely a tracer; it is a structural beacon.[1][2] In the context of drug development and structural biology, it serves two distinct high-value functions.

2.1 Biomolecular NMR: Backbone Assignment

In protein NMR, assigning the peptide backbone is the first step in structure determination.[1] The HNCO experiment is a standard triple-resonance technique that correlates the amide proton (HN) of residue i with the nitrogen (N) of residue i and the carbonyl carbon (CO) of the preceding residue i-1.[2]

  • Mechanism: By incorporating L-LEUCINE-N-T-BOC (1-13C) into a peptide, you introduce a specific 13C probe at the i-1 position relative to the next amino acid.[1][2]

  • Result: This allows for unambiguous connectivity mapping. If the Leucine is residue 5, its 13C-carbonyl signal will correlate with the amide of residue 6, confirming the sequence ...-Leu(5)-Xaa(6)-....[1][2]

2.2 Metabolic Flux Analysis

While less common for the Boc-protected form (which must be hydrolyzed first), the 1-13C label is ideal for tracing oxidative decarboxylation pathways.[1][2]

  • Pathway: Leucine degradation involves the branched-chain

    
    -keto acid dehydrogenase complex.[1][2]
    
  • Tracer Logic: The C1 carbon is released as

    
     during this step.[1][2] Quantifying exhaled 
    
    
    
    or dissolved bicarbonate via Mass Spectrometry provides a direct readout of metabolic flux.[1][2]
Part 3: Synthetic Methodology (Boc Chemistry)

The "N-T-BOC" designation dictates the synthetic strategy.[1][2] Unlike Fmoc chemistry (base-labile), Boc chemistry is acid-labile .[1][2] This requires a specific orthogonality scheme.

3.1 The Boc-SPPS Cycle

The synthesis of peptides using this reagent follows a repetitive cycle of coupling and deprotection.[1][2]

BocCycle Start Resin-Bound Peptide (Free Amine) Coupling COUPLING STEP Add Boc-Leu-OH-1-13C + Activator (DCC/HOBt) Start->Coupling Form Peptide Bond Protected Boc-Protected Peptide (Resin-Leu*-Boc) Coupling->Protected Deprotection DEPROTECTION STEP Trifluoroacetic Acid (TFA) Protected->Deprotection Remove Boc Group Neutralization NEUTRALIZATION DIEA / DMF Deprotection->Neutralization Remove TFA Salt NextCycle Ready for Next AA Neutralization->NextCycle NextCycle->Start Repeat

Figure 2: The Boc-SPPS reaction cycle. The 13C label remains integral to the peptide backbone throughout this process.[1]

3.2 Handling the Hydrate (:H2O)

The ":H2O" notation indicates this compound is a monohydrate.[1][2]

  • Stoichiometry: When calculating equivalents for coupling, you must account for the water molecule in the molecular weight (~250.30 g/mol vs ~232.28 g/mol anhydrous).[1] Failure to do so will result in a ~7% under-loading of the amino acid.[1][2]

  • Water Sensitivity: While Boc chemistry is generally robust, excess water can hydrolyze activated esters.[1][2] It is recommended to dry the solvent (DMF/DCM) or use a slight excess of coupling reagent to scavenge the crystal water if strictly anhydrous conditions are required (though usually negligible for standard SPPS).[2]

Part 4: Experimental Protocols
Protocol A: Standard Coupling in Solid Phase Synthesis

Objective: Incorporate 1-13C Leucine into a growing peptide chain on Merrifield resin.

  • Preparation:

    • Calculate 3.0 equivalents of Boc-Leu-OH-1-13C[1][2] · H2O relative to resin loading.[1][2]

    • Calculate 3.0 equivalents of DCC (N,N'-Dicyclohexylcarbodiimide) and 3.0 equivalents of HOBt (Hydroxybenzotriazole).

    • Dissolve the amino acid and HOBt in minimal DMF.

  • Activation:

    • Add the DCC solution to the amino acid/HOBt mixture.[2]

    • Note: Stir for 5-10 minutes at 0°C. A precipitate (DCU) may form; this is normal.[1][2]

  • Coupling:

    • Add the activated mixture to the reaction vessel containing the resin (swelled in DCM).[2]

    • Agitate at room temperature for 1-2 hours.

    • Kaiser Test: Perform a ninhydrin test to verify the disappearance of free amines (resin should remain colorless).[1][2]

  • Washing:

    • Drain and wash resin 3x with DMF, then 3x with DCM.[1][2]

Protocol B: Boc Deprotection (TFA Method)

Objective: Expose the amine for the next coupling step.[1][2]

  • Pre-wash:

    • Wash resin with 50% TFA (Trifluoroacetic acid) in DCM for 2 minutes.[1][2]

  • Cleavage:

    • Treat resin with 50% TFA/DCM for 20-30 minutes.[1][2]

    • Caution: TFA is corrosive.[1][2] Use a fume hood.[1][2]

  • Neutralization (Critical):

    • After draining TFA, the amine exists as a TFA salt (unreactive).[1]

    • Wash 2x with DCM.[1][2]

    • Treat with 5-10% DIEA (Diisopropylethylamine) in DCM for 5 minutes.[1][2]

    • Wash 3x with DCM.[1][2] The amine is now free and ready for the next cycle.[1]

Part 5: Quality Control & Storage[1]

To maintain the integrity of the isotopic label and the chemical purity:

  • Storage: Store at +2°C to +8°C (refrigerated). Keep the container tightly sealed to prevent hygroscopic clumping, although the hydrate form is relatively stable.[1]

  • Stability: The Boc group is thermally unstable above ~80°C and acid-sensitive.[1][2] Avoid exposure to HCl or TFA vapors during storage.[1][2]

  • Verification:

    • 1H NMR: Confirm the presence of the Boc tert-butyl singlet at ~1.4 ppm and the Leucine isobutyl signals.

    • 13C NMR: A massive singlet at ~175-180 ppm (carbonyl) will dominate the spectrum, confirming the 99% enrichment.[1][2]

References
  • Sigma-Aldrich. Boc-Leu-OH-1-13C monohydrate Product Specification. Retrieved from [1][2]

  • Cambridge Isotope Laboratories. Stable Isotopes for Biomolecular NMR. Retrieved from

  • MedChemExpress. L-Leucine-13C Technical Data. Retrieved from

  • ChemicalBook. N-Boc-L-leucine Properties and NMR Spectra. Retrieved from

  • Eurisotop. Protected Amino Acids for Peptide Synthesis. Retrieved from

Sources

Exploratory

Technical Guide: L-LEUCINE-N-T-BOC:H2O (1-13C) in Precision Protein Synthesis

Executive Summary This technical guide details the application of N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate (CAS: 201740-80-9) in the chemical synthesis of isotopically labeled peptides and proteins. Unlike met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate (CAS: 201740-80-9) in the chemical synthesis of isotopically labeled peptides and proteins. Unlike metabolic tracers used in cell culture, this reagent is a specialized building block for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . Its primary utility lies in introducing a non-perturbative Carbon-13 probe at the leucine carbonyl position (C1), enabling high-resolution backbone assignment and secondary structure elucidation via NMR spectroscopy.

Part 1: Molecular Architecture & Critical Properties

The Reagent Profile

The reagent combines three critical features: the Boc protective group (acid-labile), the 1-13C isotopic label (NMR active), and the monohydrate crystal lattice (stoichiometric factor).

PropertySpecificationTechnical Implication
Chemical Formula

(labeled)
MW: ~250.30 g/mol .[1] Crucial: You must account for the water molecule when calculating molar equivalents for coupling.
Isotopic Label 1-13C (Carbonyl Carbon)Spin: 1/2. Natural Abundance: 1.1%

Enrichment: >99%. Silent in 1H-NMR; active in 13C and HNCO experiments.
Protecting Group tert-Butyloxycarbonyl (Boc)Requires TFA (Trifluoroacetic acid) for deprotection. Incompatible with Fmoc protocols (base-labile).
Solubility DCM, DMF, EthanolHigh solubility in organic solvents facilitates efficient coupling kinetics in SPPS.
State White Crystalline SolidThe monohydrate is solid/stable. The anhydrous form is often an oil and difficult to handle.
The "Silent" Probe Strategy

The 1-13C label is placed at the carbonyl carbon (C'). In protein NMR, this site is pivotal for backbone assignment . It does not perturb the protein's folding or drug-binding kinetics (unlike bulky fluorophores), making it an ideal "stealth" probe for monitoring structural changes upon ligand binding.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc-Chemistry Imperative

This reagent is strictly for Boc-SPPS . Attempting to use it in Fmoc-SPPS is a fundamental error, as the Boc group requires strong acid (TFA) for removal, which would prematurely cleave the peptide from standard Fmoc resins (like Wang resin).

Recommended Resin: PAM (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine) resins are standard for Boc chemistry due to their stability in TFA.

Visualization: The Boc-SPPS Cycle

The following diagram illustrates the recursive cycle required to incorporate L-LEUCINE-N-T-BOC:H2O (1-13C) into a peptide chain.

BocSPPS Figure 1: The Boc-SPPS Incorporation Cycle for 13C-Labeled Leucine Start Resin-Peptide-NH2 Coupling Coupling Step (Boc-Leu-13C + Activator) Start->Coupling Activate Carboxyl Protected Resin-Peptide-Leu(13C)-Boc Coupling->Protected Amide Bond Formation Deprotection Deprotection (TFA/DCM) Protected->Deprotection Cleave Boc Group Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Remove TFA Salt NextCycle Ready for Next AA Neutralization->NextCycle Free Amine NextCycle->Coupling Repeat Cycle

Part 3: Self-Validating Protocol (Coupling & Deprotection)

Expert Insight: The presence of the monohydrate water (


) in the reagent can hydrolyze active esters if not managed. While modern activators (like HBTU) are robust, in situ drying or excess activator is recommended.
Step-by-Step Methodology

Reagents Required:

  • L-LEUCINE-N-T-BOC:H2O (1-13C)

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection: 50% TFA in DCM (Dichloromethane)[2]

Protocol:

  • Stoichiometric Calculation (Critical):

    • Target: 3-fold molar excess relative to resin substitution.

    • Calculation:

      
      .
      
    • Note: Do not use the anhydrous MW (232.29); you will under-dose the reaction by ~7%.

  • Activation (The "Pre-Activation" Check):

    • Dissolve the Boc-Leu-13C in minimal DMF.

    • Add 0.95 equivalents of HBTU (relative to the amino acid) and 2 equivalents of DIEA.

    • Validation: The solution should turn slightly yellow. Allow to react for 2-3 minutes only before adding to resin to minimize racemization.

  • Coupling:

    • Add activated mixture to the resin-bound peptide.

    • Shake/agitate for 45–60 minutes at room temperature.

    • Kaiser Test Validation: Take a few resin beads, wash with ethanol, add ninhydrin reagents, and heat.

      • Blue: Incomplete coupling (Repeat step 3).

      • Colorless/Yellow: >99% Coupling efficiency (Proceed).

  • Deprotection (Boc Removal):

    • Wash resin with DCM (3x).

    • Treat with 50% TFA/DCM for 2 minutes (Pre-wash).

    • Treat with 50% TFA/DCM for 20 minutes (Reaction).

    • Chemical Event:[3] The tert-butyl cation is released, generating isobutylene and

      
      .
      
  • Neutralization:

    • Wash with DCM (3x).

    • Wash with 10% DIEA in DCM (2x, 1 min each).

    • Why? The amine is currently protonated (

      
      ) by TFA. It must be free (
      
      
      
      ) to couple the next amino acid.

Part 4: Analytical Utility in NMR Spectroscopy

Why Label the Carbonyl (C1)?

In multidimensional NMR, the 1-13C carbonyl label is the "bridge" that connects spin systems.

  • Experiment: HNCO (Triple Resonance).

  • Pathway: Magnetization is transferred from the Amide Proton (

    
    ) of residue 
    
    
    
    , to the Nitrogen (
    
    
    ) of residue
    
    
    , to the Carbonyl Carbon (
    
    
    ) of the preceding residue (
    
    
    ).
  • Result: By using L-LEUCINE-N-T-BOC (1-13C), you specifically "light up" the connection between the Leucine and the next amino acid in the sequence.

Visualization: The HNCO Magnetization Pathway

This diagram explains how the 1-13C label facilitates sequence-specific assignment.

HNCO_Pathway Figure 2: HNCO Magnetization Transfer to the 1-13C Leucine Carbonyl H_i H(i) (Amide) N_i N(i) (Amide) H_i->N_i J(HN) C_prev 13C'(i-1) (Leucine) N_i->C_prev J(N,C') Target Signal Start Start->H_i Excitation

Structural Interpretation Data

The chemical shift of the 13C carbonyl is sensitive to secondary structure, providing immediate conformational data.

Secondary Structure13C' Chemical Shift (ppm)Interpretation
Random Coil ~176.5 ppmUnstructured / Flexible region
Alpha-Helix ~178.0 - 180.0 ppmDownfield Shift due to H-bonding
Beta-Sheet ~173.0 - 175.0 ppmUpfield Shift

Part 5: Quality Control & Storage

  • Hygroscopicity: The monohydrate is stable, but excess moisture can degrade the Boc group over long periods (acid-catalyzed hydrolysis). Store at +4°C in a desiccator.

  • Isotopic Purity Check: Standard 1H-NMR will not show the label directly (C1 has no protons). Use 13C-NMR ; you should see a massive singlet at ~175 ppm (carboxylic acid region) dominating the spectrum.

  • Handling: Always warm the reagent to room temperature before opening the vial to prevent condensation, which alters the stoichiometry.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Kay, L. E., Ikura, M., Tschudin, R., & Bax, A. (1990). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance, 89(3), 496-514.

  • Sigma-Aldrich. (n.d.). Boc-Leu-OH-1-13C monohydrate Product Specification. Merck KGaA.

  • Cambridge Isotope Laboratories. (n.d.). Protein NMR Spectroscopy: Backbone Assignment Strategies. CIL Technical Library.

  • Wishart, D. S., & Sykes, B. D. (1994). The 13C Chemical-Shift Index: A simple method for the identification of protein secondary structure using 13C chemical-shift data. Journal of Biomolecular NMR, 4(2), 171-180.

Sources

Foundational

L-LEUCINE-N-T-BOC:H2O (1-13C) CAS number and structure

Technical Whitepaper: L-LEUCINE-N-T-BOC:H2O (1-13C) Executive Summary This technical guide characterizes N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate , a high-value isotopic tracer and building block used in prote...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: L-LEUCINE-N-T-BOC:H2O (1-13C)

Executive Summary

This technical guide characterizes N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate , a high-value isotopic tracer and building block used in proteomic nuclear magnetic resonance (NMR) and solid-phase peptide synthesis (SPPS).[1]

The incorporation of Carbon-13 at the C1 (carbonyl) position allows for precise backbone assignment in peptides without the signal dilution associated with uniform labeling.[1] This guide details its chemical identity, synthesis logic, and integration into Boc-chemistry workflows, emphasizing the handling of the monohydrate form to prevent side reactions during coupling.

Chemical Identity & Structural Analysis

The molecule consists of an L-leucine backbone protected at the


-terminus by a tert-butyloxycarbonyl (Boc) group.[1][2][3] The carbonyl carbon (C1) is isotopically enriched with 

C. It exists as a monohydrate, which imparts stability but requires specific handling during anhydrous synthesis.[1]
Nomenclature & Identifiers
ParameterDetail
Chemical Name N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate
CAS Number 201740-80-9 (Specific to 1-13C Monohydrate)
Related CAS 13139-15-6 (Unlabeled Anhydrous); 200936-87-4 (Unlabeled Hydrate)
Molecular Formula

Molecular Weight 250.30 g/mol (vs. 231.29 for unlabeled anhydrous)
Isotopic Enrichment

atom %

C
Structural Visualization

The following diagram illustrates the connectivity, highlighting the acid-labile Boc group and the NMR-active


C carbonyl site.[1]

G Boc N-t-Boc Group (Acid Labile) NH NH Boc->NH Protects CA (Chiral Center) NH->CA SideChain Isobutyl Side Chain -CH2-CH-(CH3)2 CA->SideChain C1 13C Carbonyl (NMR Active) CA->C1 Backbone OH OH C1->OH Water H2O (Crystal Water) C1->Water Hydration

Figure 1: Structural connectivity of Boc-L-Leu-1-13C monohydrate.[1] The red node indicates the position of the stable isotope label.[1]

Synthesis & Enrichment Protocol

The synthesis of Boc-L-Leu-1-13C generally follows the Schotten-Baumann reaction conditions, modified to conserve the expensive


C-Leucine precursor.
Precursor Selection
  • Starting Material: L-Leucine-1-13C (CAS 74292-94-7).[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Solvent System: Dioxane/Water (1:[1]1) or THF/NaOH.

Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve L-Leucine-1-13C in 1N NaOH/Dioxane (1:1 v/v). The base deprotonates the amine, making it nucleophilic.[1]

  • Protection: Add

    
     (1.1 equivalents) dropwise at 0°C.
    
    • Scientific Logic:[1][4] Low temperature prevents the hydrolysis of

      
       before it reacts with the amine.[1]
      
  • Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor via TLC (ninhydrin stain will disappear as free amine is consumed).[1]

  • Workup:

    • Evaporate dioxane (rotary evaporator).

    • Acidify the aqueous layer with dilute

      
       to pH 2–3.[1] Note: Avoid strong mineral acids like HCl, which can prematurely remove the Boc group.[1]
      
    • Extract into Ethyl Acetate.[1]

  • Crystallization (Hydrate Formation):

    • The product is crystallized from an Ethyl Acetate/Hexane mixture containing trace water, or simply air-dried if the ambient humidity allows, to form the stable monohydrate.

Application: Solid Phase Peptide Synthesis (SPPS)[1]

Boc-L-Leu-1-13C is primarily used in Boc-SPPS (not Fmoc).[1] The Boc group is stable to base but labile to acid (TFA).[1]

The "Water Problem" in Coupling

Critical Insight: The monohydrate form contains water (


).[1] In SPPS, water hydrolyzes activated esters and consumes carbodiimides (like DIC), leading to poor coupling yields.[1]
  • Protocol Adjustment: Before use in strict anhydrous coupling, the precursor should be dried in a vacuum desiccator over

    
     for 24 hours, or azeotropically distilled with toluene if used in solution. Alternatively, use a large excess of coupling reagent (3-4 eq) to scavenge the water, though this wastes the expensive isotope.
    
Boc-SPPS Cycle Diagram

The following workflow details the incorporation of the labeled residue.

SPPS Start Resin-Peptide-NH-Boc Deprotect 1. Deprotection (TFA / DCM) Start->Deprotect Remove Boc Neut 2. Neutralization (DIEA / DMF) Deprotect->Neut Free Amine Wash 3. Wash (DCM / DMF) Neut->Wash Couple 5. Coupling (Formation of Peptide Bond) Wash->Couple Activate 4. Activation of Boc-Leu-1-13C (HBTU or DIC/HOBt) Activate->Couple Add Labeled AA Finish Resin-Peptide-Leu(13C)-Boc Couple->Finish Finish->Deprotect Next Cycle

Figure 2: Boc-SPPS cycle for incorporating 1-13C Leucine. Note the TFA deprotection step.

Analytical Application: NMR Spectroscopy

Why 1-13C Labeling?

In protein NMR, uniform labeling (


) often results in complex spectra due to Carbon-Carbon (

) coupling between adjacent carbons.[1]
  • Site-Specific Advantage: Labeling only the carbonyl (C1) eliminates

    
     coupling with the side chain (
    
    
    
    ), resulting in sharp singlets.[1]
  • Chemical Shift: The carbonyl signal for Leucine typically appears between 170–178 ppm in

    
     NMR.[1][5]
    
Experimental Validation (Self-Validating Protocol)

To verify the integrity of the labeled peptide:

  • Sample: Dissolve ~5 mg of peptide in

    
     or 
    
    
    
    .
  • Experiment: Run a standard 1D

    
     proton-decoupled experiment.
    
  • Result: You should observe a massive signal enhancement at ~175 ppm relative to the natural abundance solvent peaks.[1] If the signal is split (doublet), it indicates successful peptide bond formation with an adjacent

    
     (if the next residue is labeled).[1]
    

References

  • Sigma-Aldrich. (n.d.).[1] Boc-Leu-OH-1-13C monohydrate Product Specification. Retrieved from [1]

  • Cambridge Isotope Laboratories. (n.d.).[1] Protected Amino Acids for Peptide Synthesis. Retrieved from [1]

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Retrieved from [1]

  • Wishart, D. S., et al. (1995).[1] 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[1] Journal of Biomolecular NMR, 6, 135–140.[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] Boc-L-Leucine Properties and Safety. Retrieved from [1]

Sources

Exploratory

Commercial suppliers of L-LEUCINE-N-T-BOC:H2O (1-13C)

A Technical Guide for Structural Biology and Peptide Synthesis[1] Core Directive & Executive Summary This guide addresses the technical procurement, handling, and experimental application of N-tert-Butoxycarbonyl-L-leuci...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biology and Peptide Synthesis[1]

Core Directive & Executive Summary

This guide addresses the technical procurement, handling, and experimental application of N-tert-Butoxycarbonyl-L-leucine-1-13C monohydrate (Boc-Leu-OH-1-13C[1]·H₂O).

This reagent is a critical building block in Solid Phase Peptide Synthesis (SPPS) for generating isotopically labeled peptides used in Biomolecular NMR (specifically for backbone carbonyl assignment) and metabolic flux analysis. Unlike standard amino acids, the presence of the 1-13C label requires rigorous isotopic purity assessment, and the monohydrate form necessitates specific stoichiometric adjustments during coupling reactions to prevent reagent quenching.

Technical Specifications & The "Monohydrate Factor"

Before engaging suppliers, researchers must define the technical requirements. The "H₂O" component in the CAS specification is not trivial; it affects molecular weight calculations and coupling efficiency.

Chemical Profile
ParameterSpecification
Compound Name Boc-L-Leucine-1-13C monohydrate
CAS Number 201740-80-9 (Labeled) / 200936-87-4 (Unlabeled Hydrate)
Linear Formula (CH₃)₂CHCH₂CH(NH-Boc)¹³CO₂H[1][2][3][4][5][6][7][8][9] · H₂O
Molecular Weight ~250.3 g/mol (Labeled) vs 231.3 g/mol (Unlabeled)
Isotopic Enrichment ≥ 99 atom % ¹³C
Chiral Purity ≥ 99% L-isomer (Critical to prevent racemization)
Solubility Soluble in DMF, DCM, Methanol
The Monohydrate Critical Control Point

Most Boc-amino acids crystallize as hydrates. When using carbodiimide coupling reagents (e.g., DCC, DIC), the water of crystallization will consume the coupling reagent, forming urea byproducts and reducing yield.[1]

  • Actionable Insight: Calculate concentration based on the hydrate molecular weight. For moisture-sensitive activations (e.g., acid chlorides), azeotropic drying with benzene or toluene may be required prior to use.[1]

Commercial Supplier Landscape

Suppliers are categorized by their role in the supply chain. For isotope-labeled precursors, Traceability and Certificate of Analysis (CoA) integrity are paramount.

Tier 1: Primary Manufacturers (High Trust / High Cost)

These entities synthesize the isotope on-site. They offer the highest guarantee of isotopic enrichment and enantiomeric purity.

SupplierProduct Code (Example)Notes
Cambridge Isotope Laboratories (CIL) CLM-468-BOC (Custom)*The gold standard for NMR isotopes.[1] Often stock the free acid; Boc-hydrate may be a catalog item or "packaged on demand."
Sigma-Aldrich (Merck/Isotec) 485942Lists specific "Boc-Leu-OH-1-13C monohydrate". High reliability for small-scale R&D packs (250mg - 1g).
Omicron Biochemicals Custom SynthesisSpecializes in carbohydrates but possesses the infrastructure for custom labeled amino acid synthesis if stock is unavailable elsewhere.

*Note: CIL often lists the free amino acid (CLM-468). You may need to request the Boc-protected version or perform the protection in-house if the lead time for the pre-protected derivative is excessive.[1]

Tier 2: Specialized Distributors

These companies source from primary manufacturers but often hold local stock or offer better logistical support for specific regions.

  • CortecNet: Major distributor for CIL in Europe; excellent technical support for NMR applications.

  • Fisher Scientific: Often fulfills CIL orders for academic institutions with established procurement contracts.

Experimental Workflow: Boc-SPPS with Labeled Leucine

The following protocol integrates the labeled residue into a standard Boc-chemistry SPPS cycle. The high cost of the reagent (


500/gram) dictates a modified coupling protocol  to maximize efficiency and minimize waste.
Workflow Logic (DOT Diagram)

BocSynthesis cluster_0 Reagent Preparation cluster_1 Coupling Cycle (Boc) Input Boc-Leu-1-13C:H2O (Stock Powder) Calc Calculate MW with H2O (Stoichiometry Adjustment) Input->Calc Dry Azeotropic Drying? (If using Acid Chloride method) Calc->Dry Solubilize Dissolve in DMF/DCM Dry->Solubilize Activate Activation (HBTU/DIEA or DIC/HOBt) Solubilize->Activate Resin Resin-AA-NH2 (Deprotected) Coupling Coupling Reaction (2-4 hours) Resin->Coupling Activate->Coupling Kaiser Kaiser Test (Ninhydrin) Coupling->Kaiser Decision Blue Beads? Kaiser->Decision Recouple Re-couple (Use fresh reagents) Decision->Recouple Yes (Incomplete) NextStep TFA Deprotection (Next Cycle) Decision->NextStep No (Complete) Recouple->Coupling

Caption: Logic flow for incorporating hydrated labeled amino acids into Boc-SPPS, highlighting the critical drying and stoichiometry checks.

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Standard SPPS uses a 3x–5x excess of amino acid.

    • Optimization: For ¹³C-labeled reagents, reduce excess to 1.5x–2.0x to conserve material. Extend coupling time (from 1h to 2–4h) to compensate for lower concentration.

    • Hydrate Correction: Mass required = (Target Moles) × (MW of Labeled Hydrate ).[1]

  • Activation (DIC/HOBt Method):

    • Why: This method is robust against the water of crystallization found in the monohydrate.

    • Dissolve Boc-Leu-1-13C[1]·H₂O (1.5 eq) and HOBt (1.5 eq) in minimal DMF.

    • Add DIC (1.5 eq).

    • Note: If the solution turns cloudy immediately, it may be urea formation due to excess water. Ensure reagents are fresh.

  • Coupling:

    • Add the activated mixture to the resin-bound peptide (free amine form).

    • Agitate at room temperature for 2–4 hours.

  • Validation (The Kaiser Test):

    • Remove a few resin beads.

    • Add Ninhydrin reagents.

    • Blue beads = Incomplete coupling (Free amines present). Action: Recouple.

    • Colorless/Yellow beads = Complete coupling. Action: Proceed.

Applications & Data Interpretation[1][10]
NMR Spectroscopy

The primary utility of 1-13C Leucine is in backbone assignment.

  • Carbonyl Shift: The ¹³C label at the C1 position (carbonyl) provides a strong signal in ¹³C-NMR and correlates with the amide nitrogen of the next residue in 2D HNCO experiments.

  • Resolution: Because Leucine is abundant in hydrophobic cores, labeling it allows researchers to use it as a structural anchor point in large proteins.

Metabolic Flux Analysis

While less common for the Boc-protected form (which is a synthetic precursor), the deprotected amino acid is used to track leucine metabolism (ketogenic pathway) via Mass Spectrometry.[1]

References
  • Sigma-Aldrich. (n.d.).[1][5][9][10] Boc-Leu-OH-1-13C monohydrate Product Specification. Retrieved from

  • Cambridge Isotope Laboratories. (n.d.). Stable Isotope Labeled Amino Acids for NMR. Retrieved from

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational citation for SPPS).

  • Isotec (Merck). (n.d.). Stable Isotopes for Structural Biology. Retrieved from

Sources

Protocols & Analytical Methods

Method

Targeted Peptide Metabolic Flux Analysis using L-LEUCINE-N-T-BOC:H2O (1-13C)

Abstract This application note details the strategic utilization of L-LEUCINE-N-T-BOC:H2O (1-13C) as a high-fidelity precursor for synthesizing isotopically labeled peptide probes. Unlike standard metabolic flux analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of L-LEUCINE-N-T-BOC:H2O (1-13C) as a high-fidelity precursor for synthesizing isotopically labeled peptide probes. Unlike standard metabolic flux analysis (MFA) which utilizes free amino acids, this protocol addresses the growing demand for Peptide-Based Metabolic Flux Analysis (PMFA) . We provide a comprehensive workflow for incorporating this protected precursor into custom peptide substrates to monitor proteolytic stability, leucine release kinetics, and downstream oxidative decarboxylation in real-time using Carbon-13 NMR.

Introduction: The Shift to Peptide-Based Fluxomics

In modern drug development, particularly for biologics and peptidomimetics, standard MFA using free amino acids is insufficient. Researchers must understand not just cellular metabolism, but the specific metabolic fate of the therapeutic peptide itself.

L-LEUCINE-N-T-BOC:H2O (1-13C) serves as a critical building block for this purpose. Its tert-butoxycarbonyl (BOC) protection allows for controlled incorporation into peptide backbones via Solid Phase Peptide Synthesis (SPPS), while the 1-13C label (carbonyl carbon) acts as a dual-phase reporter:

  • Phase I (Hydrolysis): The chemical shift of the 13C-carbonyl changes significantly when the peptide bond is cleaved to release free leucine.

  • Phase II (Oxidation): Upon intracellular catabolism, the 1-13C label is released as

    
     (trapped as bicarbonate) by the Branched-Chain 
    
    
    
    -Ketoacid Dehydrogenase (BCKDH) complex, providing a direct readout of mitochondrial flux.
Chemical Profile
PropertySpecification
Compound Name L-LEUCINE-N-T-BOC:H2O (1-13C)
Label Position Carbonyl Carbon (C1)
Enrichment 99 atom % 13C
Form Monohydrate (Solid)
Solubility Soluble in Methanol, DMSO, Chloroform
NMR Signature

ppm (Free Acid) vs.

ppm (Peptide Bond)

Experimental Workflow Overview

The following diagram outlines the lifecycle of the 13C-tracer from synthesis to spectral readout.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Assay Reagent L-LEUCINE-N-T-BOC (1-13C) SPPS Solid Phase Peptide Synthesis Reagent->SPPS Deprotection & Coupling Probe 13C-Labeled Peptide Probe SPPS->Probe Purification Incubation Biofluid/Cell Incubation Probe->Incubation Substrate Addition NMR 13C-NMR Acquisition Incubation->NMR Time-Course Sampling Analysis Flux Quantification NMR->Analysis Peak Integration

Figure 1: End-to-end workflow for peptide-based metabolic flux analysis using BOC-protected 13C-Leucine.

Protocol 1: Probe Synthesis (BOC-Chemistry)

Objective: Incorporate L-LEUCINE-N-T-BOC (1-13C) into a specific peptide sequence (e.g., a model substrate like Ac-Ala-Leu-Gly-OH) to create a metabolic probe.

Materials:

  • L-LEUCINE-N-T-BOC:H2O (1-13C)

  • Merrifield Resin or PAM Resin

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Coupling Reagents (DCC/HOBt)

Step-by-Step Methodology:

  • Resin Swelling: Swell 500 mg of resin in DCM for 30 minutes.

  • Coupling (Tracer Step):

    • Dissolve 2.0 equivalents of L-LEUCINE-N-T-BOC (1-13C) and 2.0 eq DCC in DCM.

    • Add to the reaction vessel containing the resin-bound amino acid (or linker).

    • Critical: Ensure the monohydrate water is accounted for in stoichiometry or removed via vacuum desiccation if strictly anhydrous conditions are required (though BOC chemistry is generally tolerant).

    • Agitate for 2 hours at room temperature.

  • Deprotection: Remove the N-terminal BOC group using 50% TFA in DCM (Standard BOC cycle).

    • Note: The 1-13C label is on the carbonyl carbon of the leucine backbone. It is stable to TFA deprotection.

  • Cleavage: Cleave the final peptide from the resin using HF or TFMSA (depending on resin).

  • Purification: Purify via HPLC. Verify mass (MS) and isotopic enrichment (NMR).

Protocol 2: In Vitro Metabolic Stability & Flux Assay

Objective: Monitor the degradation of the probe and the metabolic fate of the released leucine.

Biological System: HepG2 cell lysates, Liver Microsomes, or Intact Cell Culture.

Methodology:

  • Preparation: Resuspend the 13C-labeled peptide in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 5 mM.

  • Incubation:

    • Add peptide stock to the biological matrix (e.g., cell suspension

      
       cells/mL).
      
    • Total Volume: 500

      
      L (optimized for 5mm NMR tubes).
      
    • Temperature: 37°C.

  • Sampling:

    • For Real-Time NMR: Transfer the mixture immediately to a 5mm NMR tube. Keep at 37°C inside the probe.

    • For Time-Point NMR: Aliquot 100

      
      L at 
      
      
      
      min. Quench with cold methanol if stopping metabolism is required (requires drying and resuspension in
      
      
      ).

Protocol 3: NMR Acquisition and Data Analysis

Objective: Distinguish between the peptide-bound leucine and the free metabolically active leucine.

NMR Setup:

  • Instrument: 500 MHz (or higher) spectrometer equipped with a

    
    -sensitive cryoprobe.
    
  • Solvent: 10%

    
     added to the assay buffer for lock.
    
  • Reference: TSP (Trimethylsilylpropanoic acid) as internal standard (0 ppm).

Pulse Sequence:

  • Use a 1D Proton-Decoupled 13C NMR (zgpg30) sequence.

  • Relaxation Delay (D1): Set to

    
     (approx. 2-5 seconds for carbonyls) to ensure quantitative accuracy.
    
  • Scans: 256–1024 scans depending on concentration.

Spectral Interpretation (The "Flux Signature"):

Metabolite SpeciesChemical Shift (

, ppm)
Mechanistic Origin
Peptide-Bound Leu (C1) 171.0 – 174.0 Amide bond shields the carbonyl.
Free Leucine (C1) 175.5 – 177.0 Hydrolysis product (Proteolysis).

-Ketoisocaproate (KIC)
172.0 – 173.0 Transamination product (Reversible).
Bicarbonate (

)
160.0 – 162.0 Oxidative Decarboxylation (Irreversible Flux).

Data Calculation: To calculate the Proteolytic Flux (


)  and Oxidative Flux (

)
:
  • Integrate the peak areas for Peptide (

    
    ), Free Leu (
    
    
    
    ), and Bicarbonate (
    
    
    ).
  • Hydrolysis Rate: Rate of disappearance of

    
     or appearance of (
    
    
    
    ).
  • Oxidation Rate: Rate of appearance of

    
    .
    


Pathway Logic & Visualization

The following diagram illustrates the metabolic fate of the 1-13C label. Note that the label is lost as


 (trapped as bicarbonate) during the conversion of Isovaleryl-CoA. This makes the appearance of the bicarbonate peak the definitive marker for BCAA oxidation.

MetabolicPathway Peptide 13C-Peptide Probe (C1 Label) FreeLeu Free L-Leucine (1-13C) Peptide->FreeLeu Peptidases (Hydrolysis) KIC $alpha$-Ketoisocaproate (1-13C) FreeLeu->KIC BCAT (Transamination) Isovaleryl Isovaleryl-CoA (Unlabeled) KIC->Isovaleryl BCKDH Complex (Irreversible) CO2 13CO2 / H13CO3- (NMR Signal ~161ppm) KIC->CO2 Decarboxylation (Flux Event)

Figure 2: Metabolic fate of the 1-13C Carbonyl label. The transition from KIC to Isovaleryl-CoA releases the label as CO2.

Troubleshooting & Quality Control

IssueProbable CauseSolution
No 13C Signal Saturation or NOE effects.Increase relaxation delay (D1). Use inverse gated decoupling to suppress NOE.
BOC Group Persists Incomplete deprotection during synthesis.Check NMR for BOC signals (~28 ppm for methyls, ~80 ppm for quaternary C). Re-treat with TFA.
Signal Overlap pH variations affecting shifts.Strictly buffer samples to pH 7.4. Small pH changes shift free acid carbonyls significantly.
Low Sensitivity Low concentration of probe.Use a cryoprobe or increase probe concentration to >2 mM.

References

  • Kovacs, Z. et al. (2005). Stable isotope-assisted NMR analysis of metabolic pathways.Current Opinion in Biotechnology .

  • Burgess, S. C. et al. (2001). Flux analysis of peptide and protein metabolism using 13C isotopes.American Journal of Physiology .

  • Sigma-Aldrich. (n.d.).[1] Boc-Leu-OH hydrate Product Specification.Merck KGaA .

  • Szyperski, T. (1998). 13C-NMR, metabolic flux analysis and transport-associated metabolic cycles.European Journal of Biochemistry .

  • ChemicalBook. (2025).[2][3] BOC-L-Leucine Properties and Spectral Data.ChemicalBook Database .

Sources

Application

Precision Quantitation of Protein Synthesis: 13C-Leucine Incorporation via GC-MS

Executive Summary & Mechanism Measuring the rate at which cells or tissues build new proteins (Fractional Synthesis Rate, FSR) is a cornerstone of metabolic research and drug development. The "Gold Standard" method invol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Measuring the rate at which cells or tissues build new proteins (Fractional Synthesis Rate, FSR) is a cornerstone of metabolic research and drug development. The "Gold Standard" method involves administering a stable isotope tracer, L-[1-13C]Leucine , and tracking its incorporation into the protein pool over time.

Why Leucine? Leucine is an essential branched-chain amino acid (BCAA) that is not only a building block but also a signaling molecule (via mTORC1) for protein synthesis. By using [1-13C]Leucine, we track the stable carbon isotope as it moves from the Free Pool (Precursor) into the Bound Protein Pool (Product) .

The Analytical Challenge The enrichment of the tracer in the protein pool is often very low (< 0.1 to 2.0 Mole Percent Excess, MPE). Therefore, we utilize Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) of tert-butyldimethylsilyl (t-BDMS) derivatives. This derivative offers superior stability and a distinctive fragmentation pattern ([M-57]


) that maximizes sensitivity.

Experimental Design & Logic

The validity of this assay rests on the Precursor-Product Principle : The rate of synthesis is calculated by dividing the rate of tracer appearance in the product (protein) by the enrichment of the tracer in the precursor pool (intracellular free amino acids).

Workflow Logic

The following diagram illustrates the critical separation of the "Free" and "Bound" pools required for accurate FSR calculation.

G cluster_0 Biological Phase cluster_1 Analytical Phase Tracer 13C-Leu Tracer (Infusion/Media) Plasma Plasma Pool Tracer->Plasma Intra Intracellular Free Pool (Precursor) Plasma->Intra Transport tRNA Leucyl-tRNA Intra->tRNA Charging Biopsy Tissue Biopsy Intra->Biopsy Protein Bound Protein (Product) tRNA->Protein Synthesis Protein->Biopsy Precip Acid Precipitation (PCA/TCA) Biopsy->Precip Supernatant Supernatant (Free AA) Precip->Supernatant Separation Pellet Pellet (Protein) Precip->Pellet Separation Deriv MTBSTFA Derivatization Supernatant->Deriv Hydrolysis Acid Hydrolysis 6N HCl Pellet->Hydrolysis Hydrolysis->Deriv GCMS GC-MS (SIM) Deriv->GCMS

Figure 1: End-to-end workflow tracking 13C-Leucine from biological incorporation to analytical separation. The critical step is the physical separation of the Supernatant (Precursor) and Pellet (Product).

Detailed Protocols

Phase A: Sample Preparation (Separation & Hydrolysis)

Goal: To physically separate free leucine from protein-bound leucine and hydrolyze the protein back into amino acids.

Reagents:

  • Perchloric Acid (PCA), 10% (w/v) or Trichloroacetic acid (TCA).

  • Hydrochloric Acid (HCl), 6N (constant boiling).[1]

  • Cation Exchange Resin (AG 50W-X8), optional but recommended for blood-rich tissues.

Protocol:

  • Homogenization: Weigh ~10–30 mg of frozen tissue. Add 500 µL of ice-cold 10% PCA. Homogenize thoroughly (bead beater or hand-held rotor).

  • Precipitation: Centrifuge at 3,000 x g for 15 minutes at 4°C.

    • Critical Step: Transfer the Supernatant to a new glass vial. This is your Intracellular Free Pool (Precursor) .

    • The Pellet remaining is your Bound Protein Pool (Product) .

  • Pellet Washing: Wash the pellet 2x with 500 µL PCA to remove any residual free amino acids. Discard washes.

  • Hydrolysis:

    • Add 1–2 mL of 6N HCl to the protein pellet.

    • Cap tightly (Teflon-lined cap).

    • Incubate at 110°C for 24 hours .

    • Note: This breaks peptide bonds, releasing the bound leucine.

  • Drying: Evaporate the acid from both the Supernatant (Free) and Hydrolysate (Bound) samples under a nitrogen stream at 60°C until completely dry.

Phase B: Derivatization (MTBSTFA Chemistry)

Goal: To make leucine volatile and thermally stable for GC analysis using tert-butyldimethylsilyl (t-BDMS) groups.

Reagents:

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Acetonitrile (ACN), anhydrous.

Protocol:

  • Reconstitution: To the dried residue, add 50 µL of ACN and 50 µL of MTBSTFA.

  • Reaction: Cap and incubate at 100°C for 60 minutes .

    • Chemistry: The active hydrogens on the amine and carboxyl groups are replaced by t-BDMS groups.

  • Transfer: Transfer to GC autosampler vials with glass inserts.

Mass Spectrometry (GC-MS) Methodology[1][2][3][4]

Instrumentation Settings
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet: Splitless mode (for low abundance samples) or 1:10 Split (for high concentration). 270°C.

  • Source Temperature: 230°C (EI source).

SIM Parameters (The "Money" Ions)

Electron Ionization (EI) of Leucine-di-tBDMS yields a molecular ion at m/z 359. However, the molecule rapidly loses a tert-butyl group ([M-57]), creating the most abundant and stable fragment.

AnalyteDerivativeTarget Fragmentm/z (M)m/z (M+1)Dwell Time
Natural Leucine di-tBDMS[M-C4H9]+302.2 50 ms
[1-13C]Leucine di-tBDMS[M-C4H9]+303.2 50 ms
  • m/z 302: Represents the natural (unlabeled) leucine pool.

  • m/z 303: Represents the tracer (13C-labeled) leucine pool.

Expert Insight: Ensure your SIM window is wide enough (e.g., 0.5 amu) to capture the peak apex but narrow enough to exclude noise. Do not monitor the molecular ion (359) as it is low abundance and noisy.

Data Analysis & Calculations

Step 1: Calculate Enrichment (APE)

Convert the raw peak areas of m/z 302 and 303 into Atom Percent Excess (APE) or Mole Percent Excess (MPE).





Note: 

is the natural isotopic abundance ratio of leucine (approx 0.11), measured from a baseline sample.
Step 2: Calculate Fractional Synthesis Rate (FSR)

The FSR represents the percentage of the protein pool that is renewed per unit of time.



Where:

  • 
    : MPE of leucine in the Bound Protein Pellet .
    
  • 
    : MPE of leucine in the Intracellular Free Pool  (or plasma KIC, see note below).
    
  • 
    : Duration of the tracer incorporation (in hours).
    

Self-Validating Check: If


 is > 

, the experiment is invalid (product enrichment cannot exceed precursor enrichment in a continuous infusion).

Scientific Integrity & Troubleshooting

The "Surrogate" Problem (KIC vs. Leu)

While this guide focuses on intracellular leucine, obtaining a clean intracellular fluid sample from a biopsy is technically difficult and prone to blood contamination.

  • Authoritative Grounding: Many labs use plasma

    
    -ketoisocaproate (KIC)  as a surrogate for the intracellular leucine precursor pool. KIC is the deamination product of leucine and is formed intracellularly before being released into plasma. Therefore, plasma KIC enrichment often mirrors intracellular leucine enrichment more closely than plasma leucine does (Wolfe & Chinkes, 2005).
    
  • Protocol Adjustment: If using KIC, derivatize plasma using the quinoxalinol-tBDMS method, monitoring m/z 232/233.

Quality Control
  • Water Intolerance: MTBSTFA is extremely sensitive to moisture. If your GC peaks look "tailed" or "fronted," your derivatization reagents may be wet. Use fresh, anhydrous ACN.

  • Incomplete Hydrolysis: If the protein pellet is not fully solubilized after 24h, the yield of amino acids will be low, affecting sensitivity (though theoretically not enrichment ratios). Ensure the oven is actually at 110°C.

Mass Spectrometry Logic Diagram

Visualizing how the MS filters the specific ions for quantitation:

MS_Logic cluster_ions Ion Beam Source EI Source (70eV) Fragment Generation Ion1 m/z 302 (Natural Leu) Source->Ion1 Ion2 m/z 303 (13C-Leu) Source->Ion2 Noise Chemical Noise (m/z 73, 147, etc.) Source->Noise Filter Quadrupole Filter (SIM Mode) Detector Detector Filter->Detector Sequential Scanning Ion1->Filter Ion2->Filter Noise->Filter Blocked

Figure 2: Quadrupole filtration logic. The SIM mode cycles between m/z 302 and 303, rejecting matrix noise to achieve high sensitivity.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss.

  • Schwenk, W. F., et al. (1984). Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of plasma samples for stable isotope tracer studies. Analytical Biochemistry, 141(1), 101-109.

  • NIST Chemistry WebBook. L-Leucine, 2TBDMS derivative Mass Spectrum.

  • Wilkinson, D. J., et al. (2014). Stable isotope tracers and exercise physiology: new methodology and new opportunities. Journal of Physiology, 592(14), 3043–3054.

Sources

Method

Application Note &amp; Protocol: A Researcher's Guide to Dissolving L-LEUCINE-N-T-BOC:H₂O (1-¹³C)

**Abstract This comprehensive guide provides detailed protocols and technical insights for the dissolution of N-α-(t-butoxycarbonyl)-L-leucine monohydrate, isotopically labeled with Carbon-13 at the C1 position (L-LEUCIN...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This comprehensive guide provides detailed protocols and technical insights for the dissolution of N-α-(t-butoxycarbonyl)-L-leucine monohydrate, isotopically labeled with Carbon-13 at the C1 position (L-LEUCINE-N-T-BOC:H₂O (1-¹³C)). Tailored for researchers in drug development, proteomics, and metabolic studies, this document elucidates the compound's physicochemical properties, outlines a strategic approach to solvent selection, and presents validated, step-by-step protocols for preparing solutions for diverse experimental applications, including cell culture, NMR spectroscopy, and peptide synthesis.

Introduction: Understanding the Molecule

L-LEUCINE-N-T-BOC:H₂O (1-¹³C) is a pivotal reagent in modern biochemical and pharmaceutical research. It is a derivative of the essential amino acid L-leucine, featuring two critical modifications:

  • N-α-Boc Protection: The amino group is protected by a tert-butyloxycarbonyl (Boc) group. This bulky, hydrophobic group renders the molecule stable to basic and nucleophilic conditions, making it an ideal building block in peptide synthesis.[1][] However, it drastically reduces aqueous solubility and introduces acid lability.

  • ¹³C Isotopic Labeling: The carboxyl carbon is replaced with its stable isotope, ¹³C. This label allows the molecule to be traced and quantified in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), providing invaluable data on metabolic flux, protein turnover, and drug mechanism of action.

The primary challenge in utilizing this compound is its poor solubility in water, a direct consequence of the nonpolar Boc protecting group.[3][4] Improper dissolution can lead to inaccurate concentrations, precipitation during experiments, and wasted material. This guide provides the foundational knowledge and practical steps to overcome these challenges.

Physicochemical Profile & Handling

A thorough understanding of the compound's properties is the first step toward successful experimentation.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Full Chemical Name N-α-(t-butoxycarbonyl)-L-leucine monohydrate (1-¹³C)-
Unlabeled CAS No. 13139-15-6 (Monohydrate)[5][6]
Labeled CAS No. 201740-80-9[5]
Molecular Formula C₁₀¹³CH₂₁NO₄·H₂O[5][7]
Molecular Weight ~250.29 g/mol [7]
Appearance White to off-white crystalline powder[4][7]
Melting Point 85-87 °C[6][7][8]
Optical Activity [α]20/D −25±1°, c = 2% in acetic acid[8]
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[6][9]
Critical Handling Considerations
  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can affect its mass and stability. Always handle the solid in a low-humidity environment (e.g., a glove box) or minimize its exposure to air. Store it in a tightly sealed container with a desiccant.[3]

  • Acid Lability: The Boc protecting group is highly sensitive to acid.[10] It is rapidly cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[] Therefore, avoid preparing or storing solutions in acidic buffers if the integrity of the Boc group is required for your experiment.

Strategic Solvent Selection

The choice of solvent is dictated by the compound's inherent solubility and the requirements of the downstream application. Due to its hydrophobic nature, Boc-L-leucine is virtually insoluble in water but shows good solubility in a range of organic solvents.[3][4]

Table 2: Solubility Profile of Boc-L-Leucine Monohydrate

SolventSolubilityRationale & CommentsSource(s)
Water Insoluble / Very PoorThe large, nonpolar t-butyl group dominates the molecule's character, preventing dissolution in polar water.[3][4][11]
Dimethyl Sulfoxide (DMSO) SolubleA powerful, polar aprotic solvent. Excellent for creating high-concentration stock solutions. Biocompatible at low final concentrations (<0.5%).[6][11][12]
Dimethylformamide (DMF) SolubleA common solvent for peptide synthesis and organic reactions.[3][4]
Methanol (MeOH) SolubleA polar protic solvent effective for dissolution. Can be used for stock solutions.[3][11]
Ethanol (EtOH) SolubleSimilar to methanol; a good alternative.[11]
Dichloromethane (DCM) SolubleA nonpolar solvent, often used in organic synthesis and purification.[4][6]
Chloroform (CHCl₃) SolubleSimilar to DCM.[6]
Ethyl Acetate (EtOAc) SolubleA moderately polar solvent.[6]
Acetone SolubleA polar aprotic solvent.[6]
Decision Framework for Solvent Choice

The ideal solvent must not only dissolve the compound but also be compatible with the experimental system. The following decision tree provides a logical framework for solvent selection.

start What is the experimental application? app_nmr NMR Spectroscopy start->app_nmr app_cell Cell-Based Assay (e.g., SILAC, Metabolic Labeling) start->app_cell app_synthesis Peptide Synthesis / Organic Reaction start->app_synthesis sol_nmr Use Deuterated Solvent: DMSO-d6, CDCl3, MeOD app_nmr->sol_nmr Isotopic purity is key sol_cell_stock Prepare High-Conc. Stock in Biocompatible Solvent: DMSO or Ethanol app_cell->sol_cell_stock Prioritize cell viability sol_synthesis Use Anhydrous Organic Solvent: DMF, DCM, THF, Dioxane app_synthesis->sol_synthesis Reaction compatibility is critical sol_cell_work Dilute stock into aqueous cell culture medium. (Final solvent conc. <0.5%) sol_cell_stock->sol_cell_work Minimize cytotoxicity

Caption: Decision tree for selecting an appropriate solvent system.

Standard Operating Protocols

Adherence to a validated protocol is essential for reproducibility. The following sections provide step-by-step instructions for common applications.

General Workflow for Solution Preparation

The process of preparing a solution from a hygroscopic solid requires careful and swift execution to ensure accuracy.

cluster_prep Pre-Dissolution Steps cluster_dissolve Dissolution & Storage step1 1. Equilibrate Bring vial to Room Temperature before opening to prevent condensation. step2 2. Calculate Determine mass needed for target volume and concentration. step1->step2 step3 3. Weigh Quickly weigh the powder using an analytical balance. Minimize air exposure. step2->step3 step4 4. Dissolve Add solvent to the solid. Use vortexing or sonication to aid dissolution. step3->step4 step5 5. Verify Ensure solution is clear and free of particulates. step4->step5 step6 6. Store Aliquot stock solution into cryovials and store at -20°C or -80°C. step5->step6

Caption: General workflow for preparing a stock solution.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is the standard starting point for most biological applications.

Materials:

  • L-LEUCINE-N-T-BOC:H₂O (1-¹³C)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance, vortex mixer, sonicator (optional)

Procedure:

  • Preparation: Allow the sealed vial of the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a sterile environment, quickly weigh the desired amount of powder into a suitable tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out approximately 25.03 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO. For instance, add 1 mL of DMSO to the 25.03 mg of powder.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.[12]

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store promptly at -20°C for short-term use (1 month) or -80°C for long-term storage (6+ months).[12]

Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock into an aqueous medium for cell-based assays.

Causality: Direct dissolution in aqueous media is not feasible. Therefore, a serial dilution from a concentrated organic stock is the only reliable method. The final concentration of the organic solvent must be kept below cytotoxic levels, typically <0.5% (v/v) for DMSO, though this can vary by cell line.

Procedure:

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of cell culture medium with a final concentration of 100 µM Boc-L-Leucine, you would need 1 µL of a 100 mM stock solution.

    • (V₁ * C₁ = V₂ * C₂) ⇒ V₁ = (10 mL * 100 µM) / 100,000 µM = 0.01 mL = 10 µL (Correction: 1 µL)

  • Dilution: Add 9.999 mL of your pre-warmed cell culture medium to a sterile tube. Add the 1 µL of the 100 mM stock solution directly into the medium.

  • Mixing: Immediately cap the tube and mix thoroughly by inverting or gentle vortexing to prevent the compound from precipitating out of solution.

  • Application: Use the final working solution immediately in your cell culture experiment. Always prepare a vehicle control using the same final concentration of DMSO in the medium.

Protocol 3: Preparation of Samples for NMR Spectroscopy

Causality: NMR requires the sample to be dissolved in a deuterated solvent to avoid overwhelming proton signals from the solvent itself. The choice of solvent depends on the specific experiment and desired chemical shifts.

Procedure:

  • Weighing: Weigh approximately 1-5 mg of L-LEUCINE-N-T-BOC:H₂O (1-¹³C) directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

  • Dissolution: Cap the NMR tube and gently invert it several times. If needed, use gentle warming or brief sonication to achieve a clear solution.

  • Analysis: Acquire NMR data as required. The ¹³C label will result in a significantly enhanced signal for the carboxyl carbon.

References

  • Qingdao Fengchen Technology and Trade. (n.d.). BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. Fengchen Group. Retrieved from [Link]

  • ServiceBio. (n.d.). L-Leucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Leucine. PubChem Compound Summary for CID 6106. Retrieved from [Link]

  • Eurisotop. (n.d.). L-LEUCINE-N-T-BOC:H2O (1-13C, 99%). Retrieved from [Link]

  • ChemBK. (2024). Boc-Leu-OH.H2O. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-L-β-leucine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Boyd, S., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1476–1485. Retrieved from [Link]

  • Qingdao Fengchen Technology and Trade. (n.d.). Boc-D-Leucine Monohydrate. Fengchen Group. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Poole, C. F., & Atapattu, S. N. (2022). Solubilities of Leucine in Water and Organic Solvents. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Boc-L-Leucine monohydrate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]

Sources

Application

Precision Metabolic Flux: 13C-Leucine Tracing for Protein Synthesis

Topic: Experimental Design for 13C Leucine Labeling Experiments Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Application Note: AN-MET-13C-LEU Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design for 13C Leucine Labeling Experiments Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Application Note: AN-MET-13C-LEU

Executive Summary & Mechanistic Basis

The measurement of protein synthesis is a cornerstone of metabolic research, critical for understanding muscle hypertrophy, atrophy (sarcopenia/cachexia), and the efficacy of anabolic therapeutics. While static measurements of protein abundance provide a snapshot, they fail to capture the dynamic turnover rates that drive phenotypic change.

The L-[1-13C]leucine tracer method is the "Gold Standard" for quantifying the Fractional Synthesis Rate (FSR) of proteins in vivo.

Why L-[1-13C]Leucine?
  • Metabolic Partitioning: Leucine is an essential branched-chain amino acid (BCAA) that is either incorporated into protein or oxidized. It is not synthesized de novo, simplifying the flux model.

  • The 1-Carbon Advantage: By labeling the carboxyl carbon (C1), the label is lost as

    
     during the first step of oxidation (decarboxylation by BCKAD). This allows for the simultaneous measurement of Protein Synthesis  (via tissue incorporation) and Oxidation Rates  (via breath testing).
    
  • The Precursor Problem: The true precursor for protein synthesis is charged leucyl-tRNA. However, measuring tRNA enrichment is technically difficult and requires large tissue samples.

    • Expert Insight: The enrichment of

      
      -ketoisocaproate (KIC)  in plasma is the accepted surrogate for the intracellular leucine pool (and thus leucyl-tRNA), as KIC equilibrates rapidly with intracellular leucine via transamination.
      
Mechanistic Pathway Diagram

The following diagram illustrates the metabolic fate of the tracer and the "Precursor-Product" relationship used for calculations.

LeucineMetabolism Tracer Infused L-[1-13C]Leucine PlasmaLeu Plasma Leucine Pool Tracer->PlasmaLeu IV Infusion IntraLeu Intracellular Leucine (True Precursor Pool) PlasmaLeu->IntraLeu LAT1 Transport IntraLeu->PlasmaLeu Efflux tRNA Leucyl-tRNA IntraLeu->tRNA Charging KIC Plasma KIC (Surrogate Precursor) IntraLeu->KIC Transamination (Rapid Equilibrium) Oxidation Oxidation (13CO2) IntraLeu->Oxidation BCKAD Protein Muscle Protein (Product) tRNA->Protein Synthesis (FSR)

Figure 1: Metabolic fate of L-[1-13C]leucine.[1][2][3] Plasma KIC is measured as the stable surrogate for the intracellular pool, while protein-bound leucine represents the cumulative synthesis.

Experimental Design Strategy

Tracer Selection
  • Isotope: L-[1-13C]leucine (99 atom % excess).

  • Form: Sterile, pyrogen-free solution for human/animal IV use.

The Primed Constant Infusion Model

To measure FSR accurately, the precursor pool enrichment must reach a Steady State (plateau). A "prime" dose is administered to instantly raise the pool enrichment to the target level, followed by a constant infusion to maintain it against metabolic clearance.

Dosing Algorithms (Human & Large Animal):

Component Dose / Rate Purpose

| Priming Dose |


 | Rapidly achieve ~5% enrichment in the free pool. |
| Constant Infusion  | 

| Maintain steady state (replace clearance). | | Bicarbonate Prime |

(

) | Optional: Primes the bicarbonate pool for oxidation studies. |

Note: Doses are approximate. A pilot study is recommended to verify enrichment levels (Target: 4-6 Mole Percent Excess, MPE).

Protocol Phase 1: Clinical/In Vivo Workflow

Objective: Establish isotopic equilibrium and collect "Precursor" (Plasma) and "Product" (Tissue) samples.

  • Catheterization: Insert two IV lines: one for tracer infusion (antecubital vein) and one for sampling (contralateral hand vein, heated to 60°C to "arterialize" venous blood).

  • Baseline Sampling (t = -15 min): Collect blood and breath samples to determine background natural abundance.

  • Tracer Administration (t = 0):

    • Administer the Bolus Prime over 1-2 minutes.

    • Immediately start the Constant Infusion via a calibrated syringe pump.

  • Equilibration Period (0 - 120 min): Allow the tracer to equilibrate.

  • Steady State Sampling (120 - 240 min):

    • Blood: Draw 2 mL every 30 mins to verify KIC enrichment stability.

    • Biopsy 1 (t = 120 min): Collect muscle tissue (e.g., vastus lateralis) using a Bergström needle. This is the

      
       point for protein enrichment.
      
    • Biopsy 2 (t = 240 min): Collect a second muscle sample. This is the

      
       point.
      
    • Alternative: In animal terminal studies, a single biopsy at the end can be used if

      
       enrichment is assumed to be zero (less accurate).
      
  • Sample Handling:

    • Blood: Centrifuge immediately at 4°C; store plasma at -80°C.

    • Tissue: Blot blood, snap freeze in liquid nitrogen immediately.

Protocol Phase 2: Sample Processing

Objective: Isolate the "Free Pool" (KIC) from plasma and the "Bound Pool" (Leucine) from muscle protein.

Workflow Diagram

SamplePrep cluster_Plasma Plasma Processing (Precursor) cluster_Tissue Tissue Processing (Product) Plasma Plasma Sample Deprotein Protein Precipitation (SSA or PCA) Plasma->Deprotein Oxime Oximation (Methoxyamine HCl) Deprotein->Oxime ExtractKIC Extraction Oxime->ExtractKIC DerivKIC Derivatization (MTBSTFA) ExtractKIC->DerivKIC Tissue Muscle Biopsy Homogenize Homogenize & Precipitate Tissue->Homogenize Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Homogenize->Hydrolysis Purify Cation Exchange (Isolate Amino Acids) Hydrolysis->Purify DerivLeu Derivatization (MTBSTFA) Purify->DerivLeu

Figure 2: Parallel workflows for isolating the precursor (KIC) and product (Protein-bound Leucine).

Detailed Steps:
  • Plasma KIC Isolation:

    • Precipitate plasma proteins with sulfosalicylic acid (SSA). Centrifuge.

    • Oximation: React supernatant with Methoxyamine-HCl (60°C, 60 min) to stabilize the keto-group.

    • Note: This step is crucial to prevent thermal degradation of KIC during GC injection.

  • Muscle Protein Hydrolysis:

    • Homogenize tissue in PCA/SSA. Centrifuge.

    • Supernatant: Contains intracellular free amino acids (can be analyzed if needed).

    • Pellet: Contains bound protein. Wash pellet 3x with ethanol/ether to remove lipids.

    • Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 110°C for 24 hours.

    • Dry under nitrogen.

  • Derivatization (The MTBSTFA Method):

    • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA ) + 1% t-BDMCS.

    • Reaction: Add 50 µL acetonitrile + 50 µL MTBSTFA. Incubate at 100°C for 60 mins.

    • Chemistry: Forms t-BDMS (tert-butyldimethylsilyl) derivatives.[4] These are superior to TMS derivatives due to hydrolytic stability and a distinct [M-57] fragmentation pattern (loss of tert-butyl group) that is ideal for SIM (Selected Ion Monitoring).

Protocol Phase 3: Analytical Measurement (GC-MS)

Instrument: Gas Chromatography-Mass Spectrometry (Single Quadrupole). Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m.

MS Acquisition Parameters (SIM Mode)

To ensure self-validation, monitor the following ions. The [M-57] fragment is the most abundant and sensitive.

AnalyteDerivative TypeTarget Ions (m/z)Description
Leucine t-BDMS302 Natural (

) [M-57]

303 Tracer (

) [M-57]

KIC Oxime-t-BDMS374 Natural (

) [M-57]

375 Tracer (

) [M-57]

Note: If using the Quinoxalinol derivative for KIC (older gold standard), monitor m/z 232 (12C) and 233 (13C).

Data Analysis & Calculations

Enrichment Calculation

Convert the Peak Area Ratios (


) from GC-MS into Tracer/Tracee Ratio (TTR)  or Mole Percent Excess (MPE) .


Fractional Synthesis Rate (FSR)

The FSR represents the percentage of the protein pool that is renewed per unit time (usually %/hour).



  • 
     : Enrichment (TTR) of protein-bound leucine at time 2 and time 1.
    
  • 
     : Average enrichment (TTR) of Plasma KIC during the infusion interval.
    
  • 
     : Time interval between biopsies (hours).
    

Troubleshooting & Quality Control

  • Low Enrichment: If plasma KIC enrichment is < 3%, the MS error will dominate. Increase infusion rate.

  • Unstable Baseline: If KIC enrichment drifts >10% during steady state, the "Constant Infusion" assumption is violated. Check pump calibration or metabolic state (e.g., subject was not truly post-absorptive).

  • Dirty Injector: t-BDMS reagents can foul GC liners. Change liner every ~50-100 injections.

  • Validation Check: Compare Plasma Leucine enrichment vs. Plasma KIC enrichment. KIC should be ~80-85% of Plasma Leucine enrichment. If KIC > Leucine, there is an analytical error (impossible physiology).

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[1][3] American Journal of Physiology-Endocrinology and Metabolism.

  • Smith, G. I., et al. (2011). Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer. American Journal of Physiology-Endocrinology and Metabolism.

  • Schwenk, W. F., et al. (1984). Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine. Analytical Biochemistry.

  • Wilkinson, D. J., et al. (2014). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism.

Sources

Method

Application Note: Targeted Quantitation of Muscle Protein Synthesis using L-LEUCINE-N-T-BOC:H2O (1-13C)

Executive Summary This technical guide details the application of L-LEUCINE-N-T-BOC:H2O (1-13C) (Boc-[1-13C]Leu) in the study of muscle protein synthesis (MPS). Crucial Technical Distinction: Researchers must distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of L-LEUCINE-N-T-BOC:H2O (1-13C) (Boc-[1-13C]Leu) in the study of muscle protein synthesis (MPS).

Crucial Technical Distinction: Researchers must distinguish between the Tracer and the Standard .

  • The Tracer (In Vivo): Physiological MPS studies require free L-[1-13C]Leucine for infusion or ingestion. The Boc (tert-butyloxycarbonyl) group is a chemical protecting group that prevents biological incorporation by tRNA synthetases.

  • The Standard (Analytical): Boc-[1-13C]Leu is the critical precursor for synthesizing Stable Isotope Labeled (SIL) Peptide Standards via Solid Phase Peptide Synthesis (SPPS). These "heavy" peptides are spiked into muscle lysates to quantify specific proteins (e.g., Myosin Heavy Chain, mTOR) using Isotope Dilution Mass Spectrometry (ID-MS).

This guide covers both the chemical synthesis of internal standards using this reagent and the biological protocol for measuring Fractional Synthesis Rate (FSR) in muscle tissue.

Scientific Rationale & Mechanism

The Role of Leucine in Muscle Metabolism

Leucine is the primary driver of the mTORC1 signaling pathway, acting as both a substrate for protein synthesis and a signaling molecule. The [1-13C] label is preferred over deuterated labels in certain mass spectrometry applications because the mass shift (+1 Da per leucine) is distinct and does not suffer from deuterium-hydrogen exchange issues during acidic hydrolysis.

Isotope Dilution Mass Spectrometry (ID-MS)

To accurately measure the abundance of a specific muscle protein or its synthesis rate, a "ruler" is required.

  • The Problem: Mass spectrometry signal intensity varies due to ionization efficiency and matrix effects. You cannot compare raw peak areas directly between samples.

  • The Solution: Synthesize a "Heavy" peptide (using Boc-[1-13C]Leu) that mimics a tryptic peptide of the target protein. Spike this into the sample at a known concentration. The Mass Spec sees two peaks: the endogenous (Light) and the standard (Heavy). The ratio provides absolute quantification.

Workflow Visualization

G cluster_Chem Pathway A: Analytical Standard cluster_Bio Pathway B: Biological Tracer Reagent L-LEUCINE-N-T-BOC (1-13C) SPPS Solid Phase Peptide Synthesis (SPPS) Reagent->SPPS Deprotect Acid Deprotection (Remove Boc) Reagent->Deprotect Optional SIL_Peptide SIL Peptide (Internal Standard) SPPS->SIL_Peptide Analysis LC-MS/MS Analysis (Quantitation) SIL_Peptide->Analysis Spike In Free_Leu Free L-[1-13C]Leucine (Tracer) Deprotect->Free_Leu Subject Subject Infusion Free_Leu->Subject Subject->Analysis Muscle Biopsy

Figure 1: Dual utility of Boc-[1-13C]Leu. Pathway A (Blue) is the primary use for this protected reagent. Pathway B (Green) requires chemical deprotection before biological use.

Protocol A: Synthesis of SIL Peptide Standards (Analytical)

Objective: Create a specific "Heavy" peptide (e.g., L*eu-Gly-Phe) to quantify muscle proteins. Reagent Note: This protocol uses Boc chemistry . If your synthesizer uses Fmoc chemistry, this specific Boc-reagent is incompatible unless used as the N-terminal (final) residue.

Materials
  • Precursor: L-LEUCINE-N-T-BOC:H2O (1-13C).

  • Resin: Merrifield resin or PAM resin (for Boc chemistry).

  • Deprotection: Trifluoroacetic acid (TFA).[1][2]

  • Coupling: DCC (Dicyclohexylcarbodiimide) or HBTU.

  • Neutralization: Diisopropylethylamine (DIPEA).

Step-by-Step Synthesis
  • Resin Loading: Attach the C-terminal amino acid to the resin.

  • Deprotection (Cycle 1): Remove the Boc group from the resin-bound amino acid using 50% TFA in Dichloromethane (DCM). Wash 3x with DCM.

  • Neutralization: Wash with 5% DIPEA in DCM to generate the free amine.

  • Coupling (The Critical Step):

    • Dissolve L-LEUCINE-N-T-BOC (1-13C) (3-fold excess relative to resin sites) in DMF/DCM.

    • Add Coupling Reagent (DCC).

    • React for 1-2 hours.

    • Result: The

      
      C-Labeled Leucine is now incorporated into the growing chain.
      
  • Cleavage: After the full sequence is built, use Hydrogen Fluoride (HF) or TFMSA to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the SIL peptide via Preparative HPLC. Verify mass shift (+1 Da per labeled Leu) via MALDI-TOF or ESI-MS.

Protocol B: In Vivo Muscle Protein Synthesis (Biological)

Prerequisite: If you intend to infuse the reagent, you must first remove the Boc group (see Deprotection Note below) to yield free L-[1-13C]Leucine. Standard Tracer: L-[1-13C]Leucine (Free acid form).

Experimental Design (Primed Constant Infusion)

This is the gold standard method for measuring Fractional Synthesis Rate (FSR).

  • Subject State: Post-absorptive (fasted) or fed state, depending on study goals.

  • Catheterization: Insert catheters into antecubital veins of both arms (one for infusion, one for sampling).

  • Background Sample: Collect blood and a muscle biopsy (vastus lateralis) before tracer infusion to establish baseline

    
    C enrichment.
    
  • Priming Dose: Inject 2.0 μmol/kg of free L-[1-13C]Leucine to rapidly raise the precursor pool enrichment.

  • Constant Infusion: Immediately start continuous infusion at 0.06 μmol/kg/min.

  • Equilibration: Maintain infusion for 2-3 hours to reach isotopic steady state in the plasma and intracellular pools.

  • Biopsy 2: Collect a second muscle biopsy at

    
     min.
    
Deprotection Note (Converting Boc-Leu to Free Leu)

If you only possess the Boc-protected form and need the free tracer:

  • Dissolve L-LEUCINE-N-T-BOC in 50% TFA/DCM (v/v). Stir for 30 mins at room temperature.

  • Evaporate solvent under nitrogen flow.

  • Redissolve in water and lyophilize to remove residual TFA.

  • QC Check: Verify complete removal of the Boc group (Mass = 132.1 Da for free Leu-1-13C vs 232.1 Da for Boc form) before infusing into any biological system.

Protocol C: Mass Spectrometry & Data Analysis[3]

Objective: Calculate the Fractional Synthesis Rate (FSR) of muscle protein.

Sample Preparation[4][5]
  • Homogenization: Homogenize muscle biopsy (~20 mg) in ice-cold perchloric acid (PCA) to precipitate proteins.

  • Separation: Centrifuge.

    • Supernatant: Contains intracellular free amino acids (Precursor Pool).

    • Pellet: Contains bound muscle protein (Product Pool).

  • Hydrolysis: Wash the pellet, then hydrolyze in 6 M HCl at 110°C for 24 hours to release amino acids.

  • Derivatization: Convert amino acids to volatile derivatives (e.g., NAP or TBDMS) for GC-MS, or use as-is for LC-MS.

Calculation of FSR

The rate of protein synthesis is calculated using the precursor-product equation:



VariableDefinitionSource

Enrichment of protein-bound Leucine at time 2Biopsy 2 (Hydrolyzed Pellet)

Enrichment of protein-bound Leucine at baselineBiopsy 1 (Background)

Enrichment of free intracellular LeucineBiopsy Supernatant or Plasma KIC

Time between biopsies (hours)Experimental Log
Data Interpretation Table
MeasurementTypical Value (Resting)Typical Value (Post-Exercise)Interpretation
Plasma Enrichment (TTR) 4-6%4-6%Confirm steady state was achieved.
Intracellular Enrichment 3-5%3-5%Usually lower than plasma due to dilution from proteolysis.
FSR (%/hour) 0.04 - 0.06 %/h0.08 - 0.12 %/hHigher FSR indicates anabolic response.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Wilkinson, D. J., et al. (2014). A validation of the application of D₂O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism, 306(5), E571–E579.

  • Sigma-Aldrich. (n.d.). Boc-Leu-OH Product Specification & Properties.

  • Rennie, M. J., et al. (1982). Effect of feeding on protein synthesis and degradation in tissues of man. Clinical Science, 63(3), 219-228. (Foundational paper on Leucine tracing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Incorporation of L-LEUCINE-N-T-BOC:H2O (1-13C) in Cells

Welcome to the technical support guide for L-LEUCINE-N-T-BOC:H2O (1-13C). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for L-LEUCINE-N-T-BOC:H2O (1-13C). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this stable isotope-labeled compound in cell-based assays. As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to successfully troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: We are observing very low to no incorporation of ¹³C from L-LEUCINE-N-T-BOC:H₂O (1-¹³C) into our cellular proteins. What is the most probable cause?

A1: The primary and most likely cause is the presence of the N-tert-butoxycarbonyl (N-t-Boc) protecting group. L-Leucine is an essential amino acid that cells import using specific transport proteins, primarily the L-type Amino Acid Transporter 1 (LAT1), a component of the SLC7A5/SLC3A2 protein complex.[1][2][3][4] These transporters recognize the precise chemical structure of natural amino acids.

The N-t-Boc group is a bulky, chemically attached moiety that masks the amino group of the leucine molecule.[5] This modification fundamentally alters the shape and chemical properties of the leucine, preventing it from being recognized and transported into the cell by LAT1 or other amino acid transporters.[6][7] In its protected form, L-LEUCINE-N-T-BOC:H₂O (1-¹³C) is essentially invisible to the cell's uptake machinery and is not cell-permeable.

To be utilized by the cell for protein synthesis, the Boc group must be chemically cleaved before the compound is introduced to the cell culture.

cluster_0 Molecular Structures cluster_1 Cellular Uptake Pathway L_Leucine L-Leucine (¹³C-labeled) (Recognized by Transporter) Transporter Amino Acid Transporter (e.g., LAT1/SLC7A5) L_Leucine->Transporter Correct Recognition & Transport Boc_Leucine N-t-Boc-L-Leucine (¹³C-labeled) (Blocked by Bulky Boc Group) Boc_Leucine->Transporter Steric Hindrance No Recognition Cell Cell Interior (Protein Synthesis) Transporter->Cell Successful Uptake

Figure 1. Recognition failure at the cell transporter due to the N-t-Boc group.

Q2: How must I prepare L-LEUCINE-N-T-BOC:H₂O (1-¹³C) for a cell labeling experiment?

A2: You must perform a chemical deprotection step to remove the N-t-Boc group prior to adding the labeled leucine to your cells. The compound is a synthetic intermediate and cannot be used directly. The most common and effective method for Boc deprotection is acidolysis, typically using Trifluoroacetic Acid (TFA).

Below is a validated, step-by-step protocol for this critical pre-experimental preparation.

Experimental Protocol: Boc Deprotection of L-LEUCINE-N-T-BOC:H₂O (1-¹³C)

This protocol describes the removal of the N-t-Boc protecting group to yield free, cell-ready L-Leucine (1-¹³C).

Materials:

  • L-LEUCINE-N-T-BOC:H₂O (1-¹³C)

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Diethyl ether, Anhydrous, cold (4°C)

  • Sterile, pH-balanced buffer (e.g., PBS) or serum-free culture medium

  • Nitrogen gas stream

  • Fume hood and appropriate personal protective equipment (PPE)

Procedure:

  • Reaction Setup: In a clean, dry glass vial inside a fume hood, dissolve the L-LEUCINE-N-T-BOC:H₂O (1-¹³C) in anhydrous DCM. A typical concentration is 10-20 mg/mL.

  • Acid Addition: To the stirred solution, add an excess of TFA. A common ratio is a 1:1 mixture of DCM:TFA (v/v). The Boc group is highly sensitive to acid, and cleavage begins immediately.[8]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction's completion by a suitable method like Thin Layer Chromatography (TLC) if desired.

  • Solvent and Acid Removal: Following complete deprotection, remove the DCM and excess TFA by gently blowing a stream of nitrogen gas over the surface of the solution. This step is critical and must be performed thoroughly in a fume hood.

  • Precipitation and Washing: The resulting product is the TFA salt of L-Leucine (1-¹³C). To isolate it, add cold diethyl ether to the residue. This will cause the salt to precipitate as a white solid.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with additional cold diethyl ether to remove any organic impurities.

  • Final Drying: Dry the final product, L-Leucine•TFA (1-¹³C), under a high vacuum to remove all residual solvent.

  • Reconstitution for Cell Culture: Carefully weigh the dried product. Reconstitute it in a sterile, buffered solution (like PBS or serum-free medium) to create a stock solution. Crucially, adjust the pH of this stock solution to ~7.4 before adding it to your cell culture medium, as the TFA salt will make the solution acidic.

  • Quantification: Before use, accurately determine the concentration of your L-Leucine (1-¹³C) stock solution using a reliable method (e.g., LC-MS against a standard curve). This ensures you add a known amount to your experiment.

Figure 2. Validated workflow for preparing cell-ready ¹³C-Leucine from its Boc-protected form.

Q3: After successful deprotection, my ¹³C incorporation is still lower than expected. What other factors should I investigate?

A3: Once the primary chemical barrier is removed, suboptimal incorporation is typically due to experimental or biological factors common to all stable isotope labeling studies. This is where methods like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) provide a wealth of established best practices.[9][10][11]

Here is a troubleshooting guide for these secondary issues:

Potential Issue Underlying Cause & Explanation Recommended Solution & Validation
Competition from Unlabeled Leucine Standard cell culture media (e.g., DMEM, RPMI-1640) contain high concentrations of natural ("light") leucine. Your ¹³C-leucine is competing for the same transporters and for incorporation into proteins, diluting the labeled signal.Solution: Use a custom leucine-free formulation of your medium. Supplement this medium with your prepared ¹³C-leucine as the sole source. Also, use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids from the serum.[12] Validation: Run a parallel experiment in standard medium and compare the ¹³C enrichment levels.
Insufficient Incubation Time Protein synthesis and turnover are time-dependent processes. For full proteome labeling, cells typically require several doublings (~5-7 generations) to replace the existing "light" proteome with one containing the "heavy" label.[11][13] For metabolic flux studies, shorter times may be desired, but they must be long enough to produce a detectable signal.Solution: For protein turnover or quantitative proteomics, extend the labeling period. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal incubation time for your specific cell line and experimental goal. Validation: Harvest cells at different time points and measure ¹³C incorporation via mass spectrometry to plot the labeling kinetics.
Suboptimal Cellular Health or Activity Cells that are overly confluent, senescent, or metabolically quiescent will have a significantly lower rate of protein synthesis. This directly reduces the rate of ¹³C-leucine incorporation.Solution: Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density (typically 30-40% confluence at the start of labeling). Avoid letting cells become 100% confluent. Validation: Monitor cell morphology and proliferation rate. Perform a simple protein quantification assay (e.g., BCA) to ensure protein content is increasing as expected over the labeling period.
Amino Acid Starvation Effects Placing cells in a leucine-free medium can trigger stress responses, such as the activation of autophagy, which involves protein degradation.[14] This can alter the metabolic state you intend to measure.Solution: Before switching to the labeling medium, you can pre-condition the cells for a short period in the complete leucine-free medium to allow them to adapt before adding the ¹³C-leucine tracer. Ensure all other essential nutrients are present at optimal concentrations.
Analytical Method Sensitivity The method used to detect incorporation, typically mass spectrometry (GC-MS or LC-MS/MS), may not be sensitive enough to detect low levels of enrichment, especially at early time points or in low-abundance proteins.[15]Solution: Consult with your mass spectrometry facility to optimize the instrument method for detecting the specific mass shift of ¹³C-leucine. Ensure proper sample preparation to concentrate the protein of interest if necessary. Validation: Prepare a standard curve with known mixtures of light and heavy leucine-containing peptides to determine the instrument's limit of detection and quantification.
References
  • Restricting SLC7A5-mediated Leucine uptake in T cells prevents acute GVHD and maintains GVT response. (2026). ResearchGate. [Link]

  • SLC7A5 is required for citrulline-dependent growth in arginine limited conditions. (2024). bioRxiv. [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025). ResearchGate. [Link]

  • Quantitative and temporal analysis of autophagy: Differential Response to amino acid and glucose starvation. (2026). PLOS One. [Link]

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (2013). YouTube. [Link]

  • Stable Isotope Labeling by Amino acids in Cell culture. Biotech Pack. [Link]

  • The role of L-type amino acid transporter 1 (Slc7a5) during in vitro myogenesis. (2022). PubMed. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2019). PMC. [Link]

  • Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. (2025). eLife. [Link]

  • Amino Acid-Protecting Groups. (2004). ACS Publications. [Link]

  • Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. (1996). PubMed. [Link]

  • L-Leucine | C6H13NO2. (2026). PubChem. [Link]

  • The role of L-type amino acid transporter 1 (Slc7a5) during in vitro myogenesis. (2022). Journal of Applied Physiology. [Link]

  • Utilization of 13C-Labeled Amino Acids to Probe the α-helical Local Secondary Structure of a Membrane Peptide Using Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy. (2018). PMC. [Link]

  • Impact of the N-terminal amino acid on targeted protein degradation. (2006). PubMed. [Link]

  • Experimental Procedure. The Royal Society of Chemistry. [Link]

  • Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. (2025). bioRxiv. [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (2009). PMC. [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (2011). ACS Publications. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). PubMed. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (2023). PMC. [Link]

  • Rapid determination of amino acid incorporation by stable isotope labeling with amino acids in cell culture (SILAC). (2025). ResearchGate. [Link]

  • Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC3A2) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine. (2021). MDPI. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025). ResearchGate. [Link]

  • Leucine. MetwareBio. [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2007). PubMed. [Link]

  • Impact of the N-terminal amino acid on targeted protein degradation. (2025). ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters. (2000). PMC. [Link]

  • Boc-Leu-OH.H2O. ChemBK. [Link]

  • Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. (2015). PMC. [Link]

  • Cell-specific leucine uptake by prokaryotes a, Distribution of... ResearchGate. [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. (2023). RSC Publishing. [Link]

  • Attaching Boc Protecting Groups With BOC-ON. MilliporeSigma. [Link]

  • Compound L-Leucine (FDB001946). FooDB. [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). Frontiers. [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC. (2022). YouTube. [Link]

Sources

Optimization

Technical Support Center: Boc Deprotection in 13C Labeled Peptides

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: High-Fidelity Isotope Labeling (13C/15N)

Introduction: Protecting Your Isotopic Investment

Welcome to the Technical Support Center. If you are here, you likely understand that synthesizing 13C-labeled peptides is not merely chemistry; it is an economic exercise. A single milligram of


-Tryptophan can cost more than an entire standard synthesis run.

In standard peptide synthesis, a 5% impurity profile might be acceptable.[1] In 13C-labeled synthesis intended for NMR or quantitative mass spectrometry (qMS), a 5% impurity where a


-butyl cation has alkylated your labeled side chain is a catastrophic failure . It creates "ghost peaks" in HSQC/HMBC spectra that can be impossible to distinguish from minor conformers.

This guide prioritizes purity over yield . We focus on the acidolytic removal of Boc groups (either as N-terminal protection in solution phase or side-chain protection in Fmoc solid-phase synthesis) and the critical scavenging of the resulting carbocations.[2]

Module 1: The Scavenger Cocktail Matrix

User Question: "I am using standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O), but I see significant noise in the aromatic region of my 13C-NMR. What is happening?"

Technical Diagnosis: You are likely experiencing Electrophilic Aromatic Substitution (EAS) . The removal of the Boc group generates a tert-butyl cation (


-Bu

).[3][4][5][6][7] Without sufficient scavengers, this electrophile attacks electron-rich rings—specifically Tryptophan (Trp) and Tyrosine (Tyr)—or alkylates Methionine (Met) and Cysteine (Cys).

The Solution: Switch to a "High-Capacity" scavenger cocktail. Standard cocktails rely on TIS (Triisopropylsilane), which is a hydride donor but often insufficient for bulky


-butyl cations in the presence of sensitive 13C-labeled side chains.
Table 1: Optimized Scavenger Cocktails for Labeled Peptides
Cocktail NameComposition (v/v)Best Use CaseMechanism of Action
Reagent K TFA (82.5%) Phenol (5%) Water (5%) Thioanisole (5%) EDT (2.5%)The "Nuclear Option" Use for peptides with Trp, Tyr, Met, or Cys.Phenol/Thioanisole: Traps

-Bu

via alkylation. EDT: Protects Trp/Cys and prevents oxidation.
Reagent B TFA (88%) Phenol (5%) Water (5%) TIS (2%)Trp-Free Peptides Good for sequences without Met/Cys but containing Tyr.Phenol acts as the primary aromatic scavenger. TIS reduces formed carbocations.
Reagent H TFA (81%) Phenol (5%) Thioanisole (5%) EDT (2.5%) DMS (2%) NH

I (1.5%)
Methionine-Heavy Specifically designed to prevent/reverse Met oxidation.[6][8][9]NH

I + DMS:
Reduces Met(O) (sulfoxide) back to Met in situ [1].
Standard TFA (95%) TIS (2.5%) Water (2.5%)Robust Sequences Only for peptides with Ala, Gly, Leu, Val, Phe (no reactive side chains).Minimal scavenging. High risk for sensitive residues.

Critical Note: EDT (1,2-Ethanedithiol) is malodorous but essential for 13C-Cys and 13C-Trp integrity. Do not substitute it with TIS if you have these residues.

Module 2: Visualizing the Threat (Alkylation Pathways)

User Question: "Can you explain exactly how the Boc removal ruins my labeled Tryptophan? I need to justify buying expensive scavengers to my PI."

Technical Diagnosis: The


-butyl cation is a "hard" electrophile. In the absence of a "soft" nucleophile (scavenger), it will attack the most electron-rich center available. In a labeled peptide, that is often the C2, C5, or C7 position of the Indole ring in Tryptophan [2].

Visual Workflow: The diagram below illustrates the competition between the Scavenger and the Peptide Side Chain.

BocDeprotection BocPeptide Boc-Protected Peptide (13C Labeled) TFA Acid Treatment (TFA/HF) BocPeptide->TFA Protonation Cation tert-Butyl Cation (Reactive Electrophile) TFA->Cation Elimination CleanPeptide Native Peptide (High Purity) TFA->CleanPeptide Deprotection Scavenger Scavenger (Thioanisole/EDT) Cation->Scavenger Fast Kinetics (Trapping) Cation->CleanPeptide Slow Kinetics (No Scavenger) SafePath Scavenger-tBu Adduct (Sacrificial Waste) Scavenger->SafePath DamagePath Alkylated Peptide (Permanent 13C Impurity) CleanPeptide->DamagePath Irreversible Alkylation (Trp/Met)

Figure 1: The Kinetic Competition. Scavengers must react with the t-butyl cation faster than the peptide side chains to prevent permanent alkylation.

Module 3: Methionine Oxidation & Reversal

User Question: "My mass spec shows a +16 Da peak on my Met-labeled peptide. Is this from the Boc removal?"

Technical Diagnosis: Yes. Methionine is highly susceptible to oxidation to Methionine Sulfoxide (Met(O)) during acidolysis, especially if the TFA is old or if the reaction is not strictly under inert gas. This is not an alkylation event, but an oxidation event [3].

Troubleshooting Protocol: The "Reduction Rescue" If you detect Met(O), you do not need to discard the batch. You can reverse it.

  • Prevention (Best): Use Reagent H (see Table 1). The Ammonium Iodide (NH

    
    I) and Dimethyl Sulfide (DMS) act as an in situ reducing agent.
    
  • Reversal (Post-Cleavage):

    • Dissolve the crude peptide in TFA.

    • Add DMS (dimethyl sulfide) and NH

      
      I (ammonium iodide).[6]
      
    • Ratio: 10 mg peptide / 1 mL TFA / 50 µL DMS / 5 mg NH

      
      I.
      
    • Incubate at 0°C for 30 mins, then Room Temp for 30 mins.

    • Precipitate with ether. The iodide reduces the sulfoxide oxygen, restoring native Methionine.[6]

Module 4: The "Purity First" Protocol

User Question: "Give me a step-by-step for the final cleavage of a 13C-labeled peptide containing Trp, Met, and Cys."

The "Golden Standard" Protocol for High-Value Peptides Do not cut corners. This protocol maximizes scavenger efficiency.

Reagents:

  • Fresh TFA (Spectroscopy grade)

  • Phenol (Crystalline)

  • Thioanisole[1][2][3][6][8][9][10]

  • EDT (1,2-Ethanedithiol)

  • Cold Diethyl Ether (-20°C)

Step-by-Step:

  • Preparation: Calculate the resin-bound peptide volume.[2] Prepare Reagent K fresh. (See Table 1).

    • Tip: Premix Phenol and Thioanisole first to liquefy the phenol, then add water, EDT, and finally TFA.

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen. Oxygen promotes Met oxidation and disulfide scrambling.

  • Addition: Add Reagent K to the resin (10 mL per 1 g resin).

    • Critical: Add the cocktail cold (4°C) initially to control the exothermic burst of Boc removal, then allow to warm to Room Temp.

  • Reaction Time: Stir for 2–3 hours.

    • Warning: Do not exceed 4 hours. Long exposure to TFA degrades Trp (13C-Trp is too expensive to degrade).

  • Precipitation (The Wash):

    • Filter resin and collect filtrate.[2][11]

    • Drop filtrate slowly into 10x volume of ice-cold ether .

    • Centrifuge (3000 rpm, 5 min). Decant ether.

    • Repeat ether wash 3 times. This is crucial to remove the scavengers (which now carry the

      
      -butyl groups). If you skip this, the scavengers will contaminate your HPLC column.
      
  • Lyophilization: Dissolve the pellet in 50% Acetic Acid/Water and lyophilize immediately. Avoid pure water if the peptide is prone to aggregation.

References

  • Gongora-Benitez, M., et al. (2013). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. ACS Omega. [Link]

Sources

Troubleshooting

Improving signal-to-noise for 13C-leucine in mass spectrometry

Status: Online | Tier: Level 3 (Senior Application Support)Topic: Maximizing Signal-to-Noise (S/N) for 13C-Leucine in Mass Spectrometry Mission Statement You are experiencing low sensitivity or high background noise in y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support)Topic: Maximizing Signal-to-Noise (S/N) for 13C-Leucine in Mass Spectrometry

Mission Statement

You are experiencing low sensitivity or high background noise in your 13C-Leucine (13C-Leu) assays. This is a common bottleneck in metabolic flux analysis (MFA) and protein turnover studies. As leucine is isobaric with isoleucine and prone to poor ionization in its native state, "noise" is often a misinterpretation of chemical interference or poor ion efficiency.

This guide treats your workflow as a system of filters. We must strip away the chemical noise (isomers), amplify the signal (derivatization), and tune the detector (MS parameters).

Module 1: The "Ghost" Peak (Isobaric Interference)

User Query: "My 13C-Leu enrichment data is inconsistent, and the chromatographic peak looks broad or shouldered. Is this column degradation?"

Senior Scientist Diagnosis: Before blaming the column, blame Isoleucine (Ile) . Leu and Ile are structural isomers (


, Exact Mass: 131.0946). They share the same precursor mass and often the same major fragments. If they co-elute, your "noise" is actually signal from Ile, diluting your calculated enrichment.
Troubleshooting Protocol: Separation Strategy

Objective: Achieve baseline resolution (


) between Leu and Ile.
ParameterLC-MS Recommendation (Reverse Phase)LC-MS Recommendation (HILIC)
Column C18 with high carbon load (e.g., Acquity HSS T3) or Phenyl-HexylAmide or Zwitterionic (e.g., BEH Amide, ZIC-HILIC)
Mobile Phase A Water + 0.1% Formic Acid (FA)10 mM Ammonium Formate + 0.1% FA
Mobile Phase B Acetonitrile (ACN) + 0.1% FAACN + 0.1% FA
Critical Step Shallow Gradient: 0–10% B over 10 mins. Leu/Ile separate best at low organic %.Isocratic Hold: High organic (80-90% B) often resolves isomers better.
Temperature Lower temperature (30-40°C) often improves selectivity for these isomers.35°C

Visual Workflow: The Separation Decision Tree

Leu_Ile_Separation Start Start: Broad/Asymmetric Peak? Check_Gradient Step 1: Flatten Gradient (0.5% B per min slope) Start->Check_Gradient Check_Column Step 2: Column Selection Check_Gradient->Check_Column RP_Route Reverse Phase (C18/Phenyl) Check_Column->RP_Route HILIC_Route HILIC (Amide/ZIC) Check_Column->HILIC_Route Temp_Ctrl Step 3: Lower Temp to 30°C RP_Route->Temp_Ctrl HILIC_Route->Temp_Ctrl Resolution_Check Check Resolution (Rs) Temp_Ctrl->Resolution_Check Success Rs > 1.5 (Proceed to MS Tuning) Resolution_Check->Success Yes Fail Rs < 1.5 (Switch Mode) Resolution_Check->Fail No Fail->Check_Column Re-evaluate

Caption: Logical workflow for resolving Leucine from Isoleucine to eliminate isobaric noise.

Module 2: Signal Amplification (Derivatization)

User Query: "I am injecting high concentrations, but my absolute signal intensity is low (10^4). Why?"

Senior Scientist Diagnosis: Underivatized leucine is a zwitterion. In the ESI source, it struggles to decide whether to hold a positive charge (on the amine) or lose it (on the carboxyl). This "indecision" leads to poor ionization efficiency. You must lock the chemistry.

Protocol A: GC-MS (The Gold Standard for Enrichment)

For GC-MS, we use TBDMS (tert-butyldimethylsilyl) derivatization.[1] It is robust but hates water.

  • Dry Down: Evaporate sample to complete dryness (SpeedVac). Critical: Any residual water hydrolyzes the reagent.

  • Reagent: Add 50 µL MTBSTFA + 1% TBDMSCl + 50 µL Acetonitrile.

  • Incubate: 60°C for 60 minutes.

  • Inject: 1 µL (Splitless).

Why this works: TBDMS replaces active hydrogens on the amine and carboxyl groups, making the molecule volatile and creating a massive [M-57]+ fragment (loss of tert-butyl group) that carries most of the ion current, boosting S/N significantly [1].

Protocol B: LC-MS (Enhancing ESI Response)

If you cannot use GC, use Dansyl Chloride or Fmoc-Cl .

  • Buffer: Mix sample with Sodium Carbonate buffer (pH 9.5).

  • Reagent: Add Dansyl Chloride in Acetone.

  • Incubate: 60°C for 10-20 mins.

  • Quench: Add Formic Acid.

Why this works: The Dansyl group adds a hydrophobic tag (improving droplet surface activity in ESI) and a tertiary amine that is easily protonated, often increasing signal by 10-100x compared to native leucine [2].

Comparison of Derivatization Strategies

ReagentPlatformTarget GroupKey AdvantageMajor Risk
None (Native) LC-MSN/ASimple prep.Low ionization; Ion suppression.
MTBSTFA (TBDMS) GC-MS-COOH, -NH2High S/N ; Stable fragments.Moisture sensitive; Column fouling.
Dansyl-Cl LC-MS-NH2Increases ESI efficiency (10-100x).Requires excess reagent removal.
Fmoc-Cl LC-MS-NH2High sensitivity; fluorescence option.Unstable derivatives over time.
Module 3: Instrumentation & Acquisition (The Detector)

User Query: "I have separated the peaks and derivatized, but my baseline is still noisy. What MS parameters should I tweak?"

Senior Scientist Diagnosis: You are likely wasting "duty cycle" on useless transitions or have set your dwell times too low. In MRM (Multiple Reaction Monitoring), S/N is proportional to the square root of the dwell time.

Optimized MRM Transitions

Do not just monitor the parent ion. Fragmentation reduces chemical noise.

AnalytePlatformPrecursor (m/z)Product (m/z)TypeNote
Leu (Native) LC-ESI(+)132.186.1QuantifierLoss of Formic Acid
[1-13C]Leu LC-ESI(+)133.187.1QuantifierShift in fragment
Leu-TBDMS GC-EI302.2N/A (SIM)Quantifier[M-57]+ (Loss of t-butyl)
[1-13C]Leu-TBDMS GC-EI303.2N/A (SIM)QuantifierMass shift +1
Dwell Time Protocol
  • Calculate Peak Width: Determine the average width of your chromatographic peak at the base (e.g., 15 seconds).

  • Points Per Peak: You need 12-15 data points across the peak for accurate quantitation.

  • Calculation:

    
    
    
    
    
  • Action: If you are monitoring 50 analytes, your dwell time is tiny (20ms). Remove non-essential transitions to increase dwell time to >50ms for 13C-Leu. This directly improves S/N.

Module 4: Data Integrity (Natural Abundance Correction)

User Query: "My control samples show 1-2% enrichment. Is my machine contaminated?"

Senior Scientist Diagnosis: This is not contamination; it is physics. Carbon-13 has a natural abundance of ~1.1%. The M+1 isotope of naturally occurring 12C-Leucine overlaps perfectly with your [1-13C]Leucine tracer.

Correction Workflow: You must mathematically subtract the natural abundance contribution.

  • Measure Unlabeled Standard: Inject a pure, unlabeled Leucine standard.

  • Calculate Ratio (

    
    ): 
    
    
    
    
    (Typically ~0.06 to 0.07 for TBDMS-Leu due to extra carbons in the tag).
  • Correct Sample Data:

    
    
    

Visual Logic: Data Correction Pipeline

Correction_Logic Raw_Data Raw MS Data (M+0 and M+1 Areas) Calc_R0 Calculate Natural Abundance Ratio (R0) from Unlabeled Standard Raw_Data->Calc_R0 Subtract Subtract Natural Contribution: (M+0 Area * R0) Calc_R0->Subtract Result True Tracer Enrichment Subtract->Result

Caption: Workflow to remove false-positive signal caused by natural 13C abundance.

References
  • NIST Mass Spectrometry Data Center. "Leucine, N-(t-butyldimethylsilyl)-, t-butyldimethylsilyl ester." National Institute of Standards and Technology.

  • Guo, K., et al. (2017). "Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation." Analytical Chemistry.[1][2][3][4][5][6][7]

  • Waters Corporation. (2021). "Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System." Application Note.

  • Shimadzu. "LC/MS/MS Method Package for D/L Amino Acids." Technical Report.[2][3]

Sources

Optimization

L-LEUCINE-N-T-BOC:H2O (1-13C) stability in aqueous solutions

Technical Support Center: L-LEUCINE-N-T-BOC:H2O (1-13C) Executive Summary: The Stability Paradox Compound: L-Leucine-N-t-Boc (1-13C) Monohydrate Critical Insight: This reagent presents a "hydrophobic protection vs. aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-LEUCINE-N-T-BOC:H2O (1-13C)

Executive Summary: The Stability Paradox

Compound: L-Leucine-N-t-Boc (1-13C) Monohydrate Critical Insight: This reagent presents a "hydrophobic protection vs. aqueous necessity" paradox.[1] The tert-butoxycarbonyl (Boc) group renders the molecule lipophilic and acid-labile, yet experimental applications often demand aqueous stability.[1]

Immediate Action Required:

  • Do NOT attempt to dissolve directly in neutral water (pH 7.0); it will precipitate.[1]

  • Do NOT expose to acidic buffers (pH < 5.0); the Boc group will hydrolyze, and you will be left with free L-Leucine (1-13C).[1]

  • DO account for the monohydrate in your stoichiometry (MW ~250.3 g/mol ).[1]

Module 1: Solubilization & Preparation (The Gatekeeper)

Most "stability" issues reported by users are actually solubility failures.[1] The Boc group makes the amino acid significantly less soluble in water than free Leucine.

The Protocol: Correct Solubilization

To maintain stability and solubility in aqueous environments, you must convert the free acid into its carboxylate salt or use a co-solvent.

Method A: The Biological Buffer Method (Recommended for Cell Culture/Enzymatic Assays) Target: Create a stable stock solution at neutral-to-basic pH.[1]

  • Weighing: Calculate mass based on the monohydrate MW (approx.[1] 250.3 g/mol for 1-13C labeled).[1]

  • Primary Solubilization: Dissolve the powder in a minimal volume of 0.1 M NaHCO₃ (Sodium Bicarbonate) or 0.1 M NaOH .

    • Mechanism:[2] Deprotonates the carboxylic acid (pKa ~4), forming the soluble sodium salt.

    • Visual Check: Solution should be clear and colorless.[1][3]

  • Dilution: Slowly dilute with your experimental buffer (PBS, HEPES) to the desired concentration.

    • Constraint: Ensure final pH remains > 6.5 .[1]

Method B: The Organic Co-Solvent Method (Recommended for Chemical Synthesis/NMR) [1]

  • Dissolve completely in DMSO-d6 (for NMR) or Ethanol (for synthesis).[1]

  • Dilute into water dropwise with vigorous stirring.

    • Warning: If the water fraction exceeds 90%, precipitation may occur if the pH is not adjusted.

Solvent SystemSolubility RatingStability RiskRecommended Use
Pure Water (pH 7) Poor (Suspension)Low (Precipitation)Avoid
0.1 M HCl GoodCritical Failure (Deprotection)Never
0.1 M NaHCO₃ ExcellentHigh (Stable Salt)Biological Assays
DMSO ExcellentHighStock Storage

Module 2: pH-Dependent Stability Profile

The integrity of the Boc group is strictly pH-dependent.[1] The 1-13C label is chemically stable but metabolically/thermally vulnerable.

The Degradation Mechanism

The Boc group is acid-labile.[4] In the presence of protons (


), the carbonyl oxygen is protonated, leading to the collapse of the carbamate, releasing the free amine, CO₂, and isobutylene.

Visualizing the Pathways:

G Start L-Leucine-N-t-Boc (1-13C) (Intact Reagent) Acid Acidic Conditions (pH < 4.0) Start->Acid Base Neutral/Basic (pH > 7.0) Start->Base Deprotection Boc Cleavage (Loss of Protection) Acid->Deprotection Fast Hydrolysis Stable Stable Carboxylate Salt Form Base->Stable Maintains Integrity Product1 L-Leucine (1-13C) + Isobutylene + CO2 Deprotection->Product1 Irreversible

Caption: Figure 1.[1] Stability decision tree. Acidic environments trigger rapid deprotection, while basic environments favor stability.

Detailed Stability Data
  • pH < 2.0 (TFA/HCl): Half-life (

    
    ) is measured in minutes.[1] Complete removal of Boc occurs.[1]
    
  • pH 4.0 - 6.0: Slow hydrolysis.[1] Not suitable for long-term storage (days).

  • pH 7.0 - 9.0: Stable.[1] Can be stored at 4°C for weeks in solution (if sterile).[1]

  • pH > 10.0: Risk of racemization (conversion of L-Leucine to D-Leucine) increases with heat, though Boc itself remains stable.[1]

Module 3: Isotopic Integrity (1-13C Specifics)

The 1-13C label is located at the carbonyl carbon (carboxylic acid).[1]

The "Phantom" Signal Loss: Users often report "loss of signal" in NMR. This is rarely due to the 13C atom "falling off" (C-C bonds are strong).[1] It is usually due to:

  • Precipitation: The molecule crashed out of solution (check Module 1).

  • Decarboxylation (Extreme Case): Under high heat (>150°C) or oxidative stress, the carboxylic acid group can be lost as

    
    .[1]
    
    • Result: You are left with N-t-Boc-isopentylamine (label is gone).[1]

    • Prevention: Avoid autoclaving the solution. Filter sterilize (0.22 µm) instead.

Troubleshooting & FAQs

Q1: I dissolved the powder in water, but it looks cloudy. Can I heat it to dissolve? A: NO. Heating aqueous suspensions of Boc-amino acids can accelerate hydrolysis (deprotection) or decarboxylation.[1] Correction: Add small amounts of 1M NaOH or NaHCO₃ dropwise until the solution clears. The cloudiness is due to the hydrophobic Boc group preventing solvation of the free acid form.

Q2: Can I store the stock solution at -20°C? A: Yes, but pH is critical. Ensure the solution is buffered at pH 7.5 - 8.0 before freezing. Freezing in unbuffered water (which can become acidic due to dissolved atmospheric CO₂) can lead to slow deprotection over freeze-thaw cycles.[1]

Q3: How do I calculate the exact concentration given the "Monohydrate" form? A: You must adjust the molecular weight.

  • Anhydrous Boc-Leu-OH (1-13C): ~232.3 g/mol (approx).[1]

  • Monohydrate Boc-Leu-OH:H2O (1-13C): ~250.3 g/mol . [1]

  • Calculation: If you weigh 10 mg, you have

    
     mmol of active compound, not 
    
    
    
    .

Q4: My 13C-NMR spectrum shows a new peak and loss of the carbonyl signal. A: Check your pH. If you acidified the sample for NMR (e.g., using old


 which can be acidic, or 

with no buffer), you likely removed the Boc group. The shift of the carbonyl carbon will change significantly between Boc-Leu and free Leu.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Protection for the Amino Group: Carbamates.[1][5][6] Wiley.[1][7] [1]

  • PubChem Compound Summary. (2025). N-(tert-Butoxycarbonyl)-L-leucine monohydrate.[1][8][9] National Center for Biotechnology Information.[1] [1]

  • BenchChem Technical Guide. (2025). Stability and Storage of Boc-L-leucine derivatives.[1][4]4[1][2][4][5][6][8][9][10][11][12]

  • ChemicalBook. (2025).[1][6][8] BOC-L-Leucine Properties and Solubility Data.[1][8][9][13][14]9[1][2][4][5][6][8][9][10][11]

Sources

Troubleshooting

Stable Isotope Tracer Technical Support: 13C-Leucine &amp; Isotopic Dilution

Welcome to the Advanced Tracer Methodology Support Hub. Status: Operational Role: Senior Application Scientist Topic: Preventing & Correcting Isotopic Dilution in Protein Synthesis Assays Module 1: Diagnostic Hub Current...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Tracer Methodology Support Hub. Status: Operational Role: Senior Application Scientist Topic: Preventing & Correcting Isotopic Dilution in Protein Synthesis Assays

Module 1: Diagnostic Hub

Current Issue: "My calculated Fractional Synthetic Rate (FSR) is consistently lower than literature values."

Diagnosis: You are likely suffering from Precursor Pool Dilution , specifically the "Intracellular Gradient Error."

The Mechanism: In a continuous infusion experiment, the tracer (


C-Leucine) enters the plasma.[1][2] To be incorporated into protein, it must be transported into the cell (Intracellular Pool). However, unlabeled leucine from protein breakdown (proteolysis) also enters this intracellular pool. This dilutes the tracer enrichment inside the cell relative to the plasma.

If you calculate FSR using Plasma Leucine Enrichment (


) as the precursor, you assume 

. Since

is actually lower (typically 70-80% of plasma), your denominator is artificially high, resulting in a calculated FSR that is artificially low.

The Solution: You must measure the enrichment of the true precursor . Since measuring aminoacyl-tRNA directly is technically difficult, you must use a validated surrogate:


-Ketoisocaproate (KIC)  or switch to a Flooding Dose  protocol.

Module 2: The Core Science (Visualized)

The Reciprocal Pool Model & KIC Surrogate

Why KIC? Leucine and KIC are in rapid, reversible equilibrium via the enzyme Branched-Chain Aminotransferase (BCAT). Crucially, this transamination occurs intracellularly. Therefore, KIC exported into the plasma carries the isotopic signature of the intracellular leucine pool, not the plasma leucine pool.

ReciprocalPoolModel cluster_cell Intracellular Space PlasmaLeu Plasma Leucine (High Enrichment) IntraLeu Intracellular Leucine PlasmaLeu->IntraLeu Transport PlasmaKIC Plasma KIC (Surrogate Marker) IntraLeu->PlasmaLeu IntraKIC Intracellular KIC IntraLeu->IntraKIC BCAT (Rapid) Protein Muscle Protein IntraLeu->Protein Synthesis (tRNA) IntraKIC->PlasmaKIC Export Breakdown Proteolysis (Unlabeled Leu) Breakdown->IntraLeu Dilution Source

Figure 1: The Logic of KIC. Unlabeled leucine from breakdown dilutes the intracellular pool (Red Node). Because KIC (Yellow Node) is formed intracellularly and exported (Green Arrow), Plasma KIC reflects the diluted intracellular environment better than Plasma Leucine does.

Module 3: Protocol Optimization

Decision Matrix: Continuous Infusion vs. Flooding Dose

Choose your protocol based on your experimental constraints.

FeatureContinuous Infusion (Steady State)Flooding Dose (Bolus)
Principle Infuse tracer at low rate until plateau.Inject massive bolus of tracer + carrier.
Dilution Handling Requires KIC correction. Endogenous breakdown dilutes tracer.Overwhelms dilution. The bolus swamps endogenous AA pools.
Precursor Assumption Plasma KIC ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Intracellular Leucine.
Plasma Leucine

Intracellular Leucine.
Measurement Time Hours (4-8h). Requires steady state.Minutes (10-90 min).[3] Rapid turnover.
Risk Underestimation if Plasma Leu is used.[4]Potential stimulation of protein synthesis by the bolus itself.
Ideal For Chronic studies, basal rates, fragile subjects.Acute stimulation studies, rapid changes.
Workflow 1: The "Gold Standard" Continuous Infusion (with KIC)

Objective: Measure FSR using KIC to correct for isotopic dilution.

  • Priming: Administer a bolus of NaH

    
    CO
    
    
    
    (to prime the bicarbonate pool) and L-[1-
    
    
    C]Leucine.
  • Infusion: Start constant infusion of L-[1-

    
    C]Leucine (e.g., 0.06 
    
    
    
    mol/kg/min).
  • Steady State Verification: Collect blood at 120, 150, and 180 min. Enrichment must be stable (plateau).

  • Biopsy: Collect muscle tissue at steady state (e.g.,

    
     min).
    
  • Analysis:

    • Plasma: Measure

      
      -KIC enrichment  (not just Leucine).[1][2]
      
    • Tissue: Measure bound Leucine enrichment in protein fraction.

Workflow 2: The Flooding Dose Technique

Objective: Eliminate the need for KIC analysis by swamping the pools.

  • Bolus Preparation: Large dose of unlabeled Leucine (e.g., 4g for human) + tracer.

  • Injection: Rapid IV injection.

  • Timing: Take biopsies at

    
     and 
    
    
    
    min.
  • Assumption: Because the plasma leucine concentration rises 10-20 fold, the contribution of endogenous leucine (breakdown) becomes negligible (<5%).

  • Analysis: Plasma Leucine enrichment is sufficient; KIC is not strictly required (though still good practice).

Module 4: Analytical Troubleshooting (GC-MS)

Q: How do I measure KIC enrichment specifically?

A: You cannot use standard amino acid derivatization (like MTBSTFA alone) effectively for KIC in the same run as Leucine without specific steps, as KIC is a keto-acid.

Protocol: The Quinoxalinol-TMS Method (High Sensitivity) This is the preferred method for plasma KIC enrichment.

  • Deproteinization: Acidify plasma (sulfosalicylic acid), centrifuge.

  • Derivatization Step 1 (Oximation/Cyclization):

    • Add o-phenylenediamine (in 4M HCl).

    • Heat at 80°C for 1 hour. This converts

      
      -keto acids (KIC) into quinoxalinol  derivatives.[5]
      
  • Extraction: Extract with ethyl acetate. Dry under N

    
    .
    
  • Derivatization Step 2 (Silylation):

    • Add BSTFA or MTBSTFA + Pyridine.

    • Heat at 60°C for 30 mins.

  • GC-MS Target: Monitor the specific ions for the quinoxalinol-TMS derivative. This separates KIC distinctively from Leucine.

Q: How do I calculate FSR once I have the data?

A: Use the precursor-product equation.



  • 
    : Enrichment of leucine in the muscle protein (Atom Percent Excess - APE).
    
  • 
    : CRITICAL CHOICE. 
    
    • If Continuous Infusion: Use Plasma KIC enrichment (steady state average).

    • If Flooding Dose: Use Plasma Leucine enrichment (average over time).

Module 5: Visualizing the Error

Why does the precursor choice matter so much? See the diagram below.

PrecursorError cluster_data Enrichment Levels (Hypothetical) P_Leu Plasma Leucine (6.0 APE) Calc_Wrong Calculated FSR (Wrong) Using Plasma Leu Denominator = 6.0 Result = Underestimate P_Leu->Calc_Wrong Used as Precursor P_KIC Plasma KIC (4.8 APE) Calc_Right Calculated FSR (Correct) Using Plasma KIC Denominator = 4.8 Result = Accurate P_KIC->Calc_Right Used as Precursor Intra_Leu True Intracellular Leu (4.7 APE) Intra_Leu->P_KIC KIC tracks this

Figure 2: The Calculation Error. Using Plasma Leucine (Blue) overestimates the precursor enrichment, leading to a calculated synthesis rate that is too low. KIC (Green) closely matches the true intracellular environment (Red).

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on the Reciprocal Pool Model).
  • Matthews, D. E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Journal of Clinical Investigation, 69(2), 373–378. Link

  • Garlick, P. J., et al. (1989). "Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine." American Journal of Physiology-Endocrinology and Metabolism, 256(1), E101-E107. Link

  • Slater, C., et al. (1995). "Gas chromatographic-mass spectrometric determination of plasma alpha-ketoisocaproic acid enrichment in leucine kinetic studies." Journal of Mass Spectrometry, 30(9), 1335-1340. (Source for Quinoxalinol Derivatization).[5]

  • Smith, K., et al. (1998).[3] "Effects of flooding amino acids on incorporation of labeled amino acids into human muscle protein."[3] American Journal of Physiology, 275, E73-E78.[3] Link

Sources

Optimization

Troubleshooting guide for metabolic flux analysis with 13C-leucine

Technical Support Center: 13C-Leucine Metabolic Flux Analysis Topic: Troubleshooting Guide for Protein Turnover & Oxidation Kinetics Audience: Senior Researchers, DMPK Scientists, Metabolic Engineers Version: 2.1 (Curren...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C-Leucine Metabolic Flux Analysis

Topic: Troubleshooting Guide for Protein Turnover & Oxidation Kinetics Audience: Senior Researchers, DMPK Scientists, Metabolic Engineers Version: 2.1 (Current Standards)

Introduction: The Mechanic’s View of 13C-Leucine

As a Senior Application Scientist, I often see 13C-Leucine protocols fail not because of the hypothesis, but because of the "plumbing"—the flow of the tracer through the metabolic pools. L-[1-13C]leucine is the gold standard for measuring Whole Body Protein Turnover (WBPT) and Fractional Synthesis Rate (FSR) because it allows us to distinctively measure oxidation (via


CO

) and synthesis (via protein incorporation).

However, the validity of your data hinges on one critical assumption: Isotopic Steady State . If your enrichment curves are drifting, your calculations are invalid. This guide addresses the specific failure points in the infusion, sampling, and analytical phases.

Part 1: The Input (Infusion & Steady State)

Q: My plasma enrichment curves are drifting upward/downward even after 3 hours. Why isn't it plateauing?

A: Your Prime-to-Infusion (P/I) ratio is incorrect for the target pool size.

Achieving a "square wave" enrichment profile requires instantly filling the free amino acid pool with labeled tracer.

  • Drifting Up: Your priming dose was too small. The infusion is slowly filling the pool to asymptote.

  • Drifting Down: Your priming dose was too large (overshoot). The body is clearing the excess tracer.

The Fix: Standard human protocols typically use a P/I ratio of 60:1 (i.e., the bolus is equal to 60 minutes of infusion).

  • Protocol Check: For L-[1-13C]leucine, a standard prime is ~4–5 µmol/kg, followed by a constant infusion of ~0.06–0.10 µmol/kg/min.

  • Bicarbonate Correction: If measuring oxidation, you must also prime the bicarbonate pool (NaH

    
    CO
    
    
    
    ) to equilibrate the breath
    
    
    CO
    
    
    baseline immediately. Without this, breath enrichment will drift up for hours, invalidating oxidation rates.
Q: Why do I need to measure KIC (α-ketoisocaproate)? Can’t I just use plasma Leucine enrichment?

A: No. Plasma Leucine overestimates the precursor enrichment.

This is the most common error in FSR calculation. Protein synthesis draws from the intracellular tRNA-leucine pool, not the plasma.

  • The Mechanism: Leucine enters the cell and is rapidly transaminated to KIC.

  • The Equilibrium: Intracellular KIC equilibrates with plasma KIC.

  • The Result: Plasma KIC enrichment is a much tighter surrogate for the intracellular environment than Plasma Leucine. Using Plasma Leucine (which is usually higher enrichment) as the denominator (

    
    ) will artificially underestimate  your synthesis rate.
    

Part 2: The Measurement (GC-MS Analytics)

Q: I am seeing low sensitivity and noisy baselines for Leucine in GC-MS. What is wrong?

A: You are likely using the wrong derivative or Scan mode.

Amino acids are non-volatile and must be derivatized.

  • The Standard: t-BDMS (tert-butyldimethylsilyl) derivatization via MTBSTFA.[1] It is superior to TMS because the [M-57]

    
     fragment is massive (loss of the tert-butyl group), providing exceptional sensitivity.
    
  • The Mode: Never use Full Scan for flux analysis. Use SIM (Selected Ion Monitoring) .

Table 1: Target Ions for GC-MS (SIM Mode)

AnalyteDerivativeTarget FragmentMass (m/z) NaturalMass (m/z) Tracer (L-[1-13C])
Leucine t-BDMS[M-57]

(Loss of t-butyl)
302 303
KIC Quinoxalinol-TMSMolecular Ion232 233

Note: KIC requires a specific prep (reaction with o-phenylenediamine) to form the quinoxalinol ring before silylation.

Q: My KIC peaks are completely absent.

A: KIC is unstable and volatile. Check your sample pH and evaporation steps.

  • Acidification: If you acidify plasma to precipitate protein, KIC becomes volatile. Do not evaporate acidic solutions to dryness without derivatization reagents present.

  • Derivatization Timing: The reaction with o-phenylenediamine (OPD) requires acidic conditions and heat (e.g., 90°C for 1h), but the subsequent TMS step requires anhydrous conditions. Moisture kill silylation.

Part 3: Data & Logic (Visualizing the Flux)

To troubleshoot effectively, you must visualize where the carbon is going.

LeucineFlux cluster_surrogate The Surrogate Relationship Infusion Infusion Pump (L-[1-13C]Leucine) PlasmaLeu Plasma Leucine (Measurable) Infusion->PlasmaLeu Input IntraLeu Intracellular Leucine (tRNA Pool) PlasmaLeu->IntraLeu Transport IntraLeu->PlasmaLeu Recycling IntraKIC Intracellular KIC IntraLeu->IntraKIC Transamination Protein Muscle Protein (Synthesis) IntraLeu->Protein Synthesis (FSR) PlasmaKIC Plasma KIC (Surrogate Marker) PlasmaKIC->IntraKIC IntraKIC->IntraLeu Re-amination IntraKIC->PlasmaKIC Equilibration Oxidation Oxidation (Acetyl-CoA) IntraKIC->Oxidation Decarboxylation Protein->IntraLeu Breakdown BreathCO2 Breath CO2 (Measurable) Oxidation->BreathCO2 Expiration

Figure 1: The Metabolic Fate of 13C-Leucine. Note the bidirectional flow between Leucine and KIC. Plasma KIC is measured because it equilibrates rapidly with the Intracellular KIC/Leucine pool, providing a better estimate of the precursor enrichment (


) than Plasma Leucine.

Part 4: Calculation & Interpretation

Q: My FSR (Fractional Synthesis Rate) is calculated as negative or near zero.

A: This is usually a denominator (


) vs. numerator (

) timing mismatch.

The Formula:


[2][3]

Troubleshooting Checklist:

  • Enrichment Units: Are you mixing APE (Atom Percent Excess) with TTR (Tracer-to-Tracee Ratio)? For low enrichments (<5%), they are similar, but at higher enrichments, they diverge. Stick to MPE (Mole Percent Excess) or APE .

  • Background Subtraction: Did you subtract the baseline natural abundance (t=0) from your protein sample?

    • Common Error: The protein pool enrichment is very low (e.g., 0.05% increase). If your mass spec precision isn't high enough, the noise will bury the signal.

  • Precursor Stability: If

    
     (Plasma KIC) varies wildy during the steady state, using a simple mean is invalid. Calculate the Area Under the Curve (AUC) for the precursor enrichment.
    
Q: How do I validate my oxidation data?

A: Perform a "Bicarbonate Recovery" experiment. Not all


CO

produced by leucine oxidation is exhaled; some is retained in the bone/bicarbonate pool.
  • The Fix: You must apply a Correction Factor (c) , typically ~0.81 in humans (meaning only 81% of produced CO2 is recovered in breath).

  • Validation: If your calculated oxidation rate is impossibly low, you likely failed to apply this recovery factor.

Part 5: Summary Protocol for Success

Table 2: The Self-Validating Workflow

StepActionValidation Check
1. Prime Bolus L-[1-13C]Leu + NaH

CO

Breath

CO

should jump immediately, not creep up.
2. Infuse Constant rate (e.g., 0.06 µmol/kg/min)Plasma KIC enrichment flatlines (Slope

0) from 120–240 min.
3. Sample Blood (Heparin/EDTA) + BreathHemolysis check: Red plasma dilutes enrichment (reject sample).
4. Analyze GC-MS (SIM Mode)Leucine m/z 302/303 ratio; KIC m/z 232/233 ratio.
5. Calc FSR =


should be

80% of

. If

, suspect analytical error.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on tracer methodology).
  • Matthews, D. E., et al. (1980).[4][5] Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[4][6][7] American Journal of Physiology-Endocrinology and Metabolism.

  • Schwenk, W. F., et al. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies.[2][8] Biomedical Mass Spectrometry.

  • Smith, K., et al. (2011). Tracer selection for in vivo measurement of human muscle protein synthesis. Current Opinion in Clinical Nutrition & Metabolic Care. (Discusses the validity of KIC vs Leucine precursor pools).
  • Chacko, S. K., et al. (2019). Measurement of Protein Fractional Synthesis Rate by Stable Isotope Tracer. Methods in Molecular Biology.

Sources

Troubleshooting

Enhancing sensitivity of 13C NMR with L-LEUCINE-N-T-BOC:H2O (1-13C)

Executive Summary: The "Golden Ruler" of Solid-State NMR You are likely here because your C solid-state NMR experiments are suffering from low sensitivity or poor resolution. You have acquired L-LEUCINE-N-T-BOC:H2O (1-13...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Ruler" of Solid-State NMR

You are likely here because your


C solid-state NMR experiments are suffering from low sensitivity or poor resolution. You have acquired L-LEUCINE-N-T-BOC:H2O (1-13C) , but this is not just another sample—it is your primary metrological tool.

In solid-state NMR (SSNMR), sensitivity is not merely a function of the magnetic field; it is dictated by the efficiency of magnetization transfer from protons (


H) to carbons (

C). This transfer, known as Cross-Polarization (CP) , requires precise synchronization of radiofrequency (RF) fields.

This guide details how to use your labeled N-t-BOC-L-leucine standard to:

  • Maximize Sensitivity: By perfectly matching the Hartmann-Hahn condition.

  • Preserve Resolution: By calibrating the exact sample temperature (critical for biological samples).

  • Validate Hardware: By confirming probe performance before inserting precious samples.

The Physics of Sensitivity: Cross-Polarization (CP)

To understand why we use this standard, you must understand the bottleneck.


C has a low gyromagnetic ratio (

). Direct excitation is inefficient. We use CP to "borrow" the high polarization of

H.

The Hartmann-Hahn Condition: For efficient transfer, the nutation frequencies of


H and 

C must match in the rotating frame:

Where

is the spinning speed.

Why L-LEUCINE-N-T-BOC:H2O (1-13C)?

  • 1-13C Label: The carbonyl carbon is isotopically enriched. This provides a massive signal-to-noise ratio (SNR) in a single scan, allowing for real-time tuning of the CP condition without waiting for signal averaging.

  • Structural Rigidity: The molecule provides sharp lines, making it easy to detect subtle misadjustments in the Magic Angle or magnetic field homogeneity (shimming).

Workflow Visualization: The Optimization Loop

NMR_Optimization Start Load N-t-BOC Standard Step1 Set Magic Angle (Maximize T2) Start->Step1 Step2 Calibrate 1H Pulse (90° determination) Step1->Step2 Step3 Optimize CP Match (Hartmann-Hahn) Step2->Step3 Maximize Signal Step3->Step3 Iterative Adjustment Step4 Calibrate Temp (Shift Difference) Step3->Step4 Exp Run Biological Sample Step4->Exp Apply Parameters

Figure 1: The critical setup workflow. Skipping the CP optimization (Step 3) using the standard is the most common cause of low sensitivity in experimental samples.

Protocol A: Maximizing Sensitivity (CP Optimization)

Objective: Use the strong signal of the 1-13C label to find the exact power levels that maximize signal transfer.

Experimental Setup
  • Sample: L-LEUCINE-N-T-BOC:H2O (1-13C) packed in a 3.2mm or 4mm rotor.

  • Spinning Speed: 10–15 kHz (standard for biological solids).

  • Pulse Sequence: cp or hcp (standard Cross-Polarization).

Step-by-Step Procedure
  • 1H Pulse Calibration:

    • Run a simple 1H pulse-acquire sequence.

    • Adjust the pulse width (p1) to find the 360° null (zero signal). Divide by 4 to get the accurate 90° pulse.

    • Why? If your proton pulse is wrong, your decoupling and CP efficiency will fail regardless of other settings.

  • Establish the CP Profile:

    • Set the contact time to 2.0 ms.

    • Fix the

      
      C power level to a calculated value (based on probe specs).
      
    • Array the

      
      H power level  (often called pl1 or shp depending on the ramp shape).
      
    • Action: Acquire 1 scan per increment.

  • Analyze the Array:

    • You will see a "matching profile" (often broken into sidebands if spinning is fast).

    • Target: Select the power level corresponding to the center of the highest intensity maximum (the n=1 or n=0 condition).

  • Fine-Tuning (The "Sweet Spot"):

    • Once the power is set, array the Contact Time (e.g., 0.5 ms to 5.0 ms).

    • Observation: The signal will rise (polarization transfer) and then decay (

      
       relaxation).
      
    • Selection: Choose the time just before the decay begins (typically 1.5 – 2.5 ms for this standard).

Data Output Example:

ParameterInitial GuessOptimized ValueImpact on Sensitivity
1H 90° Pulse 3.0 µs2.65 µsCritical (Decoupling efficiency)
CP Contact Time 1000 µs2200 µs+40% Signal Intensity
1H CP Power 50 dB46.2 dB+200% Signal Intensity (Match condition)

Protocol B: Temperature Calibration

Objective: Solid-state NMR generates frictional heating (from spinning) and RF heating (from decoupling). This alters the sample temperature.[1][2] N-t-BOC-L-leucine is a chemical shift thermometer.

Mechanism: The chemical shift difference (


) between the Carbonyl (C')  and the Methine (C

)
or Methyl carbons changes linearly with temperature.
Procedure
  • Acquire Spectrum: Run 4–8 scans of the standard at your target spinning speed and gas flow.

  • Measure Shifts: Identify the Carbonyl peak (~176 ppm) and the Methine peak (~53 ppm).

  • Calculate

    
    : 
    
    
    
    
  • Determine Temperature: Use the standard calibration curve (approximate relation below, verify with your specific batch certificate or probe manual):

    
    
    (Note: For generic N-t-BOC-L-leucine, the shift difference decreases as temperature increases. A common simplified reference is that a shift of ~120 ppm indicates ambient conditions, but precise coefficients depend on the specific polymorph/hydrate).
    

Troubleshooting & FAQs

Q1: I see the 1-13C signal, but it is very broad (>1 ppm). Why?

Diagnosis:

  • Magic Angle Misadjustment: This is the most common culprit.

    • Fix: Adjust the angle while observing the FID of a KBr sample (standard method) or optimize the intensity of the N-t-BOC carbonyl peak.

  • Decoupling Failure: High-power proton decoupling is insufficient.

    • Fix: Re-check your 1H 90° pulse (Protocol A, Step 1). If the pulse is longer than expected (e.g., >4µs), your amplifier may be failing or the probe is detuned.

Q2: The sample is "L-LEUCINE-N-T-BOC:H2O". Does the water content matter?

Answer: Yes.

  • Hydration State: The "H2O" indicates a monohydrate or specific solvate. Removing this water (by vacuum drying) can change the crystal structure, leading to peak splitting or chemical shift changes.

  • RF Heating: Water absorbs RF energy. This sample may heat up faster than a dry powder. Ensure your cooling gas (VT gas) is active (at least 400 L/hr) to prevent melting the sample during high-power decoupling optimization.

Q3: I am getting arcing (flashes/bangs) during the experiment.

Critical Safety Stop.

  • Cause: The optimization of CP often pushes power limits. The "1-13C" label gives a strong signal, tempting users to use fewer scans and higher power.

  • Fix:

    • Check the Pulse Duration : Ensure your decoupling pulse is not exceeding the probe's duty cycle (usually <50ms for high power).

    • Clean the Rotor: Dust or fingerprints on the stator/rotor can cause arcing.

    • Reduce Power: If you matched at 40 dB, try matching at a lower power (longer pulse) to be safe.

Q4: Can I use this standard for 15N optimization?

Answer: Only if it is also 15N labeled. The product name "L-LEUCINE-N-T-BOC:H2O (1-13C)" implies only Carbon-13 enrichment. For 15N CP optimization, you would typically use 15N-labeled Acetyl-Valine or 15N-Ammonium Chloride . Using this sample for 15N optimization at natural abundance (0.37%) is possible but will require significantly more averaging (hours vs. seconds).

References

  • Comellas, G., et al. (2011).[2] "Straightforward, effective calibration of SPINAL-64 decoupling results in the enhancement of sensitivity and resolution of biomolecular solid-state NMR."[2] Journal of Magnetic Resonance.

  • Bielecki, A., & Burum, D. P. (1995). "Temperature dependence of 207Pb MAS spectra of solid lead nitrate." Journal of Magnetic Resonance, Series A.
  • Cambridge Isotope Laboratories. (n.d.). "L-Leucine-N-t-Boc[3]·H2O (15N, 98%) Product Page." (Reference for storage and handling of the hydrate form).

  • Magritek. (2019). "How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 4: 13C Sensitivity." (Context on 13C sensitivity challenges).

Sources

Optimization

L-LEUCINE-N-T-BOC:H2O (1-13C) purity and quality control issues

Advanced Troubleshooting & Quality Control Guide To: Research Scientists, Peptide Chemists, and NMR Spectroscopists From: Senior Application Scientist, Isotope Quality Division Re: Critical QC Parameters for N-t-Boc-L-le...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Quality Control Guide

To: Research Scientists, Peptide Chemists, and NMR Spectroscopists From: Senior Application Scientist, Isotope Quality Division Re: Critical QC Parameters for N-t-Boc-L-leucine monohydrate (1-13C)

Introduction: The Precision Imperative

You are working with a high-value isotopic reagent. L-LEUCINE-N-T-BOC:H2O (1-13C) is not merely a building block; it is a spectroscopic probe. In Solid Phase Peptide Synthesis (SPPS) or metabolic tracking, the integrity of this molecule dictates the validity of your downstream NMR data.

This guide moves beyond basic "handling" to address the causality of failure . We address the four pillars of reagent integrity: Chemical Stability (Boc), Isotopic Enrichment (13C), Stereochemical Purity (Chirality), and Stoichiometry (Hydration).

Part 1: Chemical Integrity & The "Boc" Factor

The Issue: The tert-butyloxycarbonyl (Boc) group is acid-labile and thermally sensitive. Spontaneous deprotection creates free leucine, which leads to truncation sequences or double-couplings in SPPS.

Q: "My LC-MS analysis shows a mass deficiency of ~100 Da. Has the reagent degraded?"

A: Likely, yes. This indicates the loss of the Boc group.

  • The Mechanism: The Boc group undergoes thermolytic or acid-catalyzed cleavage, releasing isobutylene (gas) and CO₂. This leaves behind the free amine (L-Leucine).

  • Diagnostic: A mass loss of 100.12 Da (Boc group) or 56.06 Da (isobutylene only, creating a carbamic acid intermediate that rapidly decarboxylates) is the fingerprint of deprotection.

Troubleshooting Protocol: Chemical Purity Assessment

  • Method: HPLC-MS (ESI+).

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). Do not use TFA, as it promotes on-column deprotection.

  • Acceptance Criteria:

    • Main Peak: >98% Area.[1]

    • Free Leucine (M-Boc): <0.5%.

Visualization: Boc Degradation Pathway

BocDegradation BocLeu N-t-Boc-L-Leu (Intact) Inter Carbamic Acid Intermediate BocLeu->Inter Acid (H+) or Heat (>40°C) Byproducts Isobutylene (Gas) + CO2 BocLeu->Byproducts FreeLeu L-Leucine (Free Amine) Inter->FreeLeu - CO2

Figure 1: Spontaneous deprotection pathway of Boc-Leucine. Note that isobutylene off-gassing drives the reaction irreversibly.

Part 2: Isotopic Verification (1-13C)

The Issue: You are paying for the Carbon-13 label at the Carbonyl (C1) position. Inadequate enrichment (<99%) dilutes your NMR signal-to-noise ratio.

Q: "How do I validate the 1-13C enrichment without consuming expensive sample?"

A: Use Quantitative 13C-NMR (Inverse Gated Decoupling) .

  • The Logic: Standard proton-decoupled 13C-NMR enhances signal via the Nuclear Overhauser Effect (NOE), but this distorts integration values. Inverse gated decoupling suppresses NOE, allowing direct integration comparison between the labeled carbonyl and the natural abundance side-chain carbons.

Protocol: Isotopic Enrichment Calculation

  • Dissolve: ~10 mg in DMSO-d6 (DMSO prevents exchangeable proton issues).

  • Acquisition: 13C-NMR with Inverse Gated Decoupling .

    • Relaxation Delay (D1): Must be >5x T1 (typically 10-20 seconds for carbonyls) to ensure full relaxation.

  • Calculation:

    • Integrate the C1 (Carbonyl) peak (~175 ppm).

    • Integrate a stable side-chain carbon (e.g., C-gamma, ~25 ppm).

    • Formula:

      
      
      
    • Note: If the ratio is ~90:1, your enrichment is ~99%.

Part 3: Stereochemical Purity (Chirality)

The Issue: Racemization (conversion of L- to D-isomer) renders the reagent useless for biological studies. 13C-labeling syntheses can sometimes induce racemization if harsh conditions were used.

Q: "I suspect my peptide has D-Leu contamination. Is it the reagent or my synthesis?"

A: You must test the raw material using Marfey’s Method . Standard C18 HPLC cannot separate L- and D-Leucine.

Protocol: Marfey’s Analysis (FDLA Derivatization)

  • Derivatization: React 50 µg of Boc-Leu (after acid deprotection to remove Boc) with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide).

  • Mechanism: This converts enantiomers (L/D) into diastereomers (L-L and L-D), which have different physical properties.

  • Analysis: Run on standard C18 HPLC (UV 340 nm).

  • Result: The L-L diastereomer elutes before the L-D diastereomer (typically).

  • Limit: Acceptable D-isomer content is <0.5%.

Visualization: QC Decision Matrix

QCWorkflow Start Reagent Arrival (Boc-L-Leu-1-13C) Check1 Check 1: Chemical Purity (LC-MS) Start->Check1 Check2 Check 2: Chirality (Marfey's Method) Check1->Check2 >98% Purity Fail REJECT / PURIFY Check1->Fail <98% or Free Leu detected Check3 Check 3: Isotope (13C-NMR) Check2->Check3 <0.5% D-Isomer Check2->Fail >0.5% D-Isomer Check3->Fail <99% 13C Pass RELEASE FOR SYNTHESIS Check3->Pass >99% 13C

Figure 2: Step-by-step QC workflow for labeled amino acids.

Part 4: Hydration State (The ":H2O" Factor)

The Issue: This reagent is sold as a Monohydrate . Ignoring the water molecule in your molecular weight (MW) calculations will lead to incorrect stoichiometry in peptide coupling.

Q: "My coupling efficiency is consistently 93-95%. Why?"

A: You likely calculated the MW based on the anhydrous form.

  • Anhydrous MW: ~232.3 g/mol (approx, depending on 13C mass).

  • Monohydrate MW: ~250.3 g/mol .

  • The Error: If you weigh based on the anhydrous MW, you are actually adding ~7% less moles of amino acid than intended, because that mass includes water.

Data Summary: Physical Properties

PropertyValueCritical Note
Molecular Formula C₁₁H₂₁NO₄[2] · H₂O (1-13C labeled)Note the hydrate dot notation.
Hygroscopicity HighAbsorbs atmospheric water if left open.
Water Content ~6.5 - 7.5% (Theoretical)Verify via Karl Fischer Titration .
Storage +2°C to +8°C (Desiccated)Do not freeze (freeze-thaw cycles aggregate hydrates).

Troubleshooting Guide: Water Correction

  • Measure: Perform Karl Fischer (KF) titration on 50 mg of sample.

  • Calculate:

    
    
    
  • Apply: Use this Corrected MW for all SPPS molarity calculations.

References
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Retrieved from [Link]

  • Mettler Toledo. (2024). Karl Fischer Titration Guide for Water Determination. Retrieved from [Link]

  • Steelyard Analytics. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 13C Enrichment in Proteins from L-LEUCINE-N-T-BOC:H2O (1-13C)

A Comparative Technical Guide for Chemical Protein Synthesis Executive Summary L-LEUCINE-N-T-BOC (1-13C) monohydrate is a specialized isotopic precursor primarily utilized in Solid Phase Peptide Synthesis (SPPS) and semi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Protein Synthesis

Executive Summary

L-LEUCINE-N-T-BOC (1-13C) monohydrate is a specialized isotopic precursor primarily utilized in Solid Phase Peptide Synthesis (SPPS) and semi-synthesis of proteins. Unlike free amino acids used in metabolic labeling (e.g., E. coli expression), this Boc-protected derivative is engineered for chemical assembly, specifically allowing for site-specific incorporation of the 13C label at the carbonyl position (C1).

This guide validates the utility of this reagent for Nuclear Magnetic Resonance (NMR) applications—specifically backbone dynamics and Chemical Shift Anisotropy (CSA) measurements—and provides a rigorous framework for validating enrichment levels against alternative strategies like Fmoc chemistry or metabolic labeling.

Part 1: The Chemistry & Mechanism

Why L-LEUCINE-N-T-BOC (1-13C)?

The specific labeling at the C1 (Carbonyl) position serves a distinct purpose in structural biology compared to uniform labeling.

  • Site-Specific Backbone Probes: 1-13C labeling provides a non-perturbative probe for backbone carbonyls. In solid-state NMR, this allows for the measurement of the Chemical Shift Anisotropy (CSA) tensor, which is directly correlated to the secondary structure (

    
    -helix vs. 
    
    
    
    -sheet) of the protein segment.[1]
  • The Boc Advantage: While Fmoc chemistry is currently more popular due to safety (avoiding HF), Boc chemistry remains the "gold standard" for synthesizing "difficult sequences"—hydrophobic peptides or proteins prone to aggregation (e.g., amyloidogenic proteins). The acidic conditions of Boc synthesis often prevent the on-resin aggregation that plagues Fmoc synthesis.

The "H2O" Factor: A Critical Stoichiometric Note

The reagent is supplied as a monohydrate (:H2O).

  • Risk: Ignoring the water molecule during weighing results in a 7-8% under-dosing of the amino acid during the coupling step.

  • Correction: Always calculate the molecular weight including the hydrate (

    
    ) to ensure the correct molar equivalents (typically 4x-10x excess) are used in the reactor.
    

Part 2: Comparative Analysis

Product vs. Alternatives

The following matrix compares L-LEUCINE-N-T-BOC (1-13C) against its primary alternatives: Fmoc-Leucine (1-13C) and Free Leucine (1-13C).

FeatureL-LEUCINE-N-T-BOC (1-13C) Fmoc-Leucine-OH (1-13C) Free L-Leucine (1-13C)
Primary Application Boc-SPPS (Chemical Synthesis)Fmoc-SPPS (Chemical Synthesis)Metabolic Labeling (E. coli / Cell-Free)
Synthesis Mechanism Acid Labile (TFA deprotection)Base Labile (Piperidine deprotection)Ribosomal Translation
Cleavage Reagent HF (Hydrogen Fluoride) - High HazardTFA (Trifluoroacetic Acid)Cell Lysis / Purification
Aggregation Handling Superior (Solvates hydrophobic chains)Moderate (Requires pseudoproline dipeptides)N/A (In vivo folding)
Labeling Precision 100% Site-Specific (User defined)100% Site-Specific (User defined)Scrambling Risk (Metabolic dilution)
Cost Efficiency High (Reagent is cheaper than Fmoc)Moderate (Reagent is pricier)Low (Requires large excess in media)

Part 3: Experimental Validation Workflow

The following protocol outlines the synthesis and validation of a 13C-enriched peptide/protein segment.

A. The Synthesis Workflow (Boc-Chemistry)

This workflow assumes a standard Boc-SPPS cycle. The critical self-validating step is the Ninhydrin Test (Kaiser Test) after every coupling to ensure the 13C-Leu has fully incorporated.

BocSynthesis Start Resin Loading (MBHA or PAM) Deprotect Deprotection (100% TFA) Start->Deprotect Neutralize Neutralization (DIEA/DMF) Deprotect->Neutralize Couple Coupling (13C-Boc-Leu + DCC/HOBt) Neutralize->Couple Test QC: Kaiser Test (Blue=Fail, Colorless=Pass) Couple->Test Test->Deprotect Pass (Next AA) Test->Couple Fail (Re-couple) Cleavage HF Cleavage (0°C, 1hr) Test->Cleavage Sequence Complete Final Crude 13C-Peptide Cleavage->Final

Figure 1: The Boc-SPPS cycle. Note the critical QC step (Kaiser Test) which validates that the 13C-labeled amino acid has successfully bonded to the chain.

B. Validation Method 1: Mass Spectrometry (The +1 Da Shift)

Objective: Confirm the incorporation of the 13C isotope. Method: MALDI-TOF or ESI-MS.

Since 13C adds +1.00335 Da to the mass of the leucine residue, the mass spectrum provides a definitive "fingerprint" of enrichment.

  • Calculate Theoretical Exact Mass:

    • Natural Abundance Peptide:

      
      
      
    • 13C-Enriched Peptide:

      
      
      
    • Where

      
       is the number of labeled Leucine residues.
      
  • Analyze Isotope Distribution:

    • In a 100% enriched sample, the "M" peak (monoisotopic) will disappear, and the dominant peak will shift to

      
       (for a single Leu).
      
    • Calculation of Enrichment Efficiency (%):

      
      
      (Where 
      
      
      
      is the intensity of the respective mass peaks).
C. Validation Method 2: 13C-NMR (The Carbonyl Signal)[2]

Objective: Validate structural integrity and label position. Method: 1D 13C-NMR in


 or DMSO-d6.
  • Expected Signal: The Carbonyl (C=O) of Leucine typically resonates between 170 ppm and 180 ppm .

  • Differentiation:

    • Natural Abundance: The carbonyl region will show small, weak signals for all amino acids.

    • 1-13C Enriched: The Leucine carbonyl will appear as a massive, sharp singlet (or doublet if coupled to 15N) towering over the background natural abundance signals.

  • Secondary Structure Validation (CSA):

    • If the chemical shift is

      
       ppm, the residue is likely in an 
      
      
      
      -helical
      conformation.
    • If the chemical shift is

      
       ppm, the residue is likely in a 
      
      
      
      -sheet
      conformation.

Part 4: Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" (E-E-A-T), use this troubleshooting logic to diagnose synthesis failures.

Troubleshooting Problem Low 13C Incorporation (Detected by MS) Check1 Did you correct for Hydrate MW? Problem->Check1 Check2 Check Coupling Efficiency (Kaiser Test) Problem->Check2 Sol1 Recalculate Stoichiometry (Add 18 Da to MW) Check1->Sol1 No Sol2 Perform Double Coupling or Change Solvent (NMP) Check2->Sol2 Low Color

Figure 2: Diagnostic logic for low enrichment yields.

Expert Tip: The Water Trap If your mass spec shows a mix of labeled and unlabeled peptides (and you didn't intentionally mix them), the culprit is often wet solvents or incomplete coupling due to under-weighing the hydrated reagent. The water in the reagent (:H2O) can also hydrolyze active esters if the activation time is too long. Activate the Boc-Leu-1-13C immediately before addition to the resin.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Wishart, D. S., & Case, D. A. (2001).[3] Use of chemical shifts in protein structure determination.[4][5][6][7][8][9] Methods in Enzymology, 338, 3-34. (Authoritative source on Carbonyl Chemical Shifts).

  • Hong, M. (2000). Solid-State NMR Determination of 13Cα Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. Journal of the American Chemical Society, 122(15), 3762–3770.

  • Thermo Fisher Scientific. (n.d.). Peptide Analysis by Mass Spectrometry: A Guide to Isotopic Distribution.

Sources

Comparative

Comparative Guide: L-LEUCINE-N-T-BOC:H2O (1-13C) vs. Isotopic Alternatives

Executive Summary L-LEUCINE-N-T-BOC:H2O (1-13C) is a specialized isotopic reagent sitting at the intersection of solid-phase peptide synthesis (SPPS) and structural biology . Unlike generic metabolic tracers (free L-Leuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-LEUCINE-N-T-BOC:H2O (1-13C) is a specialized isotopic reagent sitting at the intersection of solid-phase peptide synthesis (SPPS) and structural biology . Unlike generic metabolic tracers (free L-Leucine) or standard synthesis reagents (Fmoc-Leucine), this compound is engineered for a specific "high-difficulty" niche: the synthesis of aggregation-prone hydrophobic peptides requiring precise carbonyl-13C NMR probes.

This guide objectively compares this tracer against its three primary alternatives: Fmoc-L-Leucine (1-13C) , Unprotected L-Leucine (1-13C) , and Uniformly Labeled (U-13C) Leucine , providing decision frameworks for researchers in drug discovery and structural biology.

Part 1: The Chemistry & Niche

To select the correct tracer, one must understand the specific utility of the Boc-protection paired with C1-labeling in a monohydrate form.

The Compound Profile[1]
  • Chemical Identity: N-tert-Butyloxycarbonyl-L-Leucine-1-13C Monohydrate.

  • Isotopic Target: Carbon-1 at the carbonyl position (C=O).

  • Protecting Group: Boc (Acid-labile, Base-stable).[1][2][3]

  • Physical Form: Monohydrate (:H₂O). Critical Note: The water molecule adds ~18 Da to the molecular weight, affecting stoichiometry calculations during synthesis.

Why this specific combination?
  • Boc vs. Fmoc: Boc chemistry is superior for synthesizing "difficult sequences" (e.g., amyloid beta, hydrophobic transmembrane domains) because the TFA deprotection step disrupts beta-sheet aggregation more effectively than the mild piperidine used in Fmoc chemistry.

  • 1-13C vs. U-13C: Labeling only the carbonyl carbon (C1) eliminates "spectral crowding" in NMR. It provides a clean probe for backbone orientation without the complex carbon-carbon coupling patterns seen in uniformly labeled amino acids.

Part 2: Comparative Analysis

Comparison 1: The Synthesis Strategy (Boc vs. Fmoc)

Scenario: You are synthesizing a labeled peptide for NMR studies.

FeatureL-LEUCINE-N-T-BOC (1-13C) Fmoc-L-Leucine (1-13C)
Primary Utility "Difficult" hydrophobic peptides, thioesters, & base-sensitive analogs.Standard, routine peptide synthesis (95% of market).
Deprotection Acidic (TFA): Disrupts aggregates; better for long/hydrophobic chains.Basic (Piperidine): Mild, but allows aggregation in beta-sheet rich sequences.
Cleavage HF (Hydrogen Fluoride): Extremely hazardous; requires special Teflon lines.TFA: Standard fume hood safety protocols.
Solubility High in DCM/DMF; Monohydrate form aids crystal stability.High in DMF; usually anhydrous.
Cost Efficiency Generally lower raw material cost; higher disposal cost (HF).Higher raw material cost; lower disposal cost.

Verdict: Choose Boc if your target peptide is >30 residues, highly hydrophobic, or prone to aggregation (e.g., Alzheimer's amyloid studies). Choose Fmoc for standard soluble peptides.

Comparison 2: The Structural Probe (1-13C vs. U-13C)

Scenario: You are analyzing protein structure via Solid-State NMR (ssNMR).

Feature1-13C (Carbonyl Label) U-13C (Uniform Label)
NMR Signal Single sharp peak (Carbonyl region ~170-180 ppm).Multiple peaks (Cα, Cβ, Cγ, Cδ) with J-coupling splitting.
Information Backbone torsion angles (REDOR experiments), distance constraints.Full side-chain assignment, metabolic flux analysis.
Resolution High: No C-C coupling noise. Ideal for large complexes.Lower: Spectral crowding requires 3D/4D NMR to resolve.
Cost

(Moderate)

(Very High)

Verdict: Use 1-13C (Boc) when you need a specific distance constraint or backbone orientation marker without the noise of side-chain signals.

Comparison 3: Metabolic Tracing (Protected vs. Free Acid)

Scenario: You are measuring muscle protein synthesis in vivo.

  • L-LEUCINE-N-T-BOC (1-13C): UNSUITABLE for direct infusion. The Boc group blocks metabolic processing. It must be chemically deprotected first, which is inefficient.

  • L-Leucine (1-13C) [Free Acid]: The GOLD STANDARD for metabolic flux. It is immediately bioavailable for transport and incorporation into protein.

Part 3: Experimental Protocol (Boc-SPPS)

Objective: Incorporation of L-LEUCINE-N-T-BOC:H2O (1-13C) into a hydrophobic peptide sequence using manual Boc-SPPS.

Safety Precaution: This protocol involves TFA and Dichloromethane (DCM). Final cleavage requires HF, which is fatal upon contact. HF cleavage must only be performed by trained personnel in a dedicated HF apparatus.

Step 1: Stoichiometry Adjustment

Because the reagent is a monohydrate, you must correct the molecular weight (MW) to ensure 3-fold excess.

  • Standard Boc-Leu MW: ~231.3 g/mol

  • Boc-Leu:H2O (1-13C) MW: ~250.3 g/mol (Includes 13C mass shift + 18 Da water).

  • Calculation:

    
    
    
Step 2: Activation and Coupling[5]
  • Dissolution: Dissolve calculated Boc-Leu-1-13C:H2O in minimal DMF/DCM (ratio 1:1).

  • Activation: Add HBTU (2.9 eq) and DIEA (6 eq). The monohydrate water content is generally negligible for HBTU activation if used immediately, but for sensitive couplings, azeotrope with toluene to dry is recommended.

  • Coupling: Add activated solution to the resin-bound peptide. Shake for 1 hour at room temperature.

  • Monitoring: Perform Kaiser Test. (Blue = Incomplete; Yellow = Complete).

Step 3: The Boc Cycle (Deprotection)
  • Wash: DCM (3x).

  • Deprotection: Treat resin with 100% TFA (Trifluoroacetic acid) for 1 minute (flow wash), then 50% TFA/DCM for 20 minutes. Note: This high acid concentration is the key advantage for solubilizing aggregates.

  • Wash: DCM (3x), then 5% DIEA/DCM (Neutralization).

Part 4: Visualization & Decision Logic

Diagram 1: Tracer Selection Decision Matrix

This logic flow guides the researcher to the correct Leucine isotope form based on application.

TracerSelection Start Select Application Metabolism Metabolic Tracing (In Vivo/Cell) Start->Metabolism Synthesis Peptide Synthesis (In Vitro) Start->Synthesis FreeLeu Free L-Leucine (1-13C) Metabolism->FreeLeu Direct Infusion SeqType Sequence Difficulty? Synthesis->SeqType Routine Soluble/Short (<30 AA) SeqType->Routine Standard Hard Hydrophobic/Amyloid (Aggregation Prone) SeqType->Hard High Aggregation FmocLeu Fmoc-L-Leucine (1-13C) Routine->FmocLeu Fmoc SPPS BocLeu TARGET: Boc-L-Leucine:H2O (1-13C) Hard->BocLeu Boc SPPS (Acid Solubilization)

Caption: Decision tree for selecting L-Leucine isotopic reagents. The target compound (Green) is the preferred choice only for high-difficulty synthesis.

Diagram 2: Boc-SPPS Cycle for 1-13C Incorporation

Visualizing the specific chemical workflow where this reagent is utilized.

BocCycle Resin Peptide-Resin (Boc-Protected) Deprotect 1. Deprotection (TFA/DCM) Resin->Deprotect Remove Boc Wash Washing Steps Deprotect->Wash Neut 2. Neutralization (DIEA/DCM) Neut->Wash Couple 3. Coupling (Boc-Leu-1-13C + HBTU) Couple->Resin Cycle Complete Wash->Neut Free Amine Wash->Couple Insert Isotope

Caption: The Boc-SPPS cycle. The target reagent enters at Step 3 (Coupling). The acidic Step 1 is crucial for preventing aggregation in hydrophobic sequences.[]

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Hong, M. (2006). Solid-state NMR structure determination of membrane proteins and amyloid fibrils. Annual Review of Physical Chemistry. Link

  • PubChem. (2024). L-Leucine; N-[(1,1-dimethylethoxy)carbonyl]-.[5] National Library of Medicine. Link

  • BenchChem. (2025).[6] Comparative Analysis of Boc and Fmoc Strategies in Peptide Synthesis. Link

Sources

Validation

Precision vs. Profiling: A Technical Guide to 13C-Leucine Variants

Topic: L-LEUCINE-N-T-BOC:H2O (1-13C) vs. Universally Labeled 13C-Leucine Content Type: Technical Comparison Guide Audience: Senior Researchers, Synthetic Chemists, and Metabolic Engineers Executive Summary In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-LEUCINE-N-T-BOC:H2O (1-13C) vs. Universally Labeled 13C-Leucine Content Type: Technical Comparison Guide Audience: Senior Researchers, Synthetic Chemists, and Metabolic Engineers

Executive Summary

In the landscape of stable isotope labeling, L-LEUCINE-N-T-BOC:H2O (1-13C) and Universally Labeled (U-13C) Leucine represent two distinct scientific philosophies: architectural precision versus systemic profiling.[1]

  • L-LEUCINE-N-T-BOC:H2O (1-13C) is a synthetic building block.[1] It is chemically modified (Boc-protected) to facilitate Solid Phase Peptide Synthesis (SPPS) .[1] Its specific C1-labeling renders it an exquisite probe for NMR backbone dynamics, devoid of spectral noise from side-chain couplings.[1]

  • U-13C Leucine is a biological substrate.[1][2][3] It is the "gold standard" for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and Metabolic Flux Analysis (MFA) , enabling the tracking of carbon skeletons through complex pathways (e.g., TCA cycle anaplerosis) and quantifying proteome-wide changes.

This guide dissects the chemical, spectral, and functional divergences of these two isotopologues to ensure experimental success.

Part 1: Chemical Identity & Structural Analysis

The fundamental difference lies in the "protection" status and the "labeling" density. These properties dictate solubility, stability, and application.

FeatureL-LEUCINE-N-T-BOC:H2O (1-13C)Universally Labeled 13C-Leucine
Chemical State Protected: Alpha-amine is blocked by a tert-butyloxycarbonyl (Boc) group.[1][2]Free Amino Acid: Zwitterionic form.[1]
Isotope Pattern Specific (1-13C): Only the carbonyl carbon is labeled.[1]Uniform (U-13C): All 6 carbons are labeled.[1]
Mass Shift +1 Da (approx.)+6 Da (approx.)[1]
Solubility Organic solvents (DMF, DCM, Ethyl Acetate).[1][4] Poor water solubility.[1]Highly water-soluble.[1] Poor solubility in organic solvents.[1]
Primary Utility Peptide Synthesis (SPPS), Solution Phase Synthesis.[1]Cell Culture (SILAC), Metabolic Flux Analysis.[1]
Deprotection Acid labile (Removed by TFA).[1]N/A (Ready for biological uptake).[1]
Part 2: Decision Matrix (Workflow Selection)

The following decision tree illustrates the critical divergence points in experimental design when choosing between these two compounds.

G cluster_0 Constraint Check Start Experimental Goal Q1 Are you synthesizing a peptide chemically or biologically? Start->Q1 ChemSynth Chemical Synthesis (SPPS / Solution Phase) Q1->ChemSynth Chemical BioSynth Biological Synthesis (Cell Culture / Fermentation) Q1->BioSynth Biological Q2_Chem Required NMR Output? ChemSynth->Q2_Chem Q2_Bio Required Readout? BioSynth->Q2_Bio Warning WARNING: Boc-Leu is toxic to cells and insoluble in media. BioSynth->Warning Res_Boc USE: Boc-Leu-1-13C (Site-Specific Backbone Probe) Q2_Chem->Res_Boc Backbone Carbonyl Dynamics Res_Uni USE: U-13C Leucine (Global Proteomic/Flux Tracer) Q2_Bio->Res_Uni Mass Spec (SILAC) or Metabolic Flux

Figure 1: Strategic Decision Tree for Leucine Isotopologue Selection.

Part 3: Performance in Peptide Synthesis (SPPS)

Product: L-LEUCINE-N-T-BOC:H2O (1-13C)

This compound is the reagent of choice for Boc-chemistry SPPS . The Boc group protects the amine during the coupling of the carboxyl group to the resin or growing peptide chain.

Why use 1-13C Boc-Leu?
  • Backbone Assignment: In peptide NMR, the Carbonyl (C1) region (170–180 ppm) provides critical information on secondary structure (

    
    -helix vs. 
    
    
    
    -sheet).[1]
  • Spectral Clarity: Because only C1 is labeled, there is no scalar coupling (

    
    ) to the 
    
    
    
    -carbon or side chains.[1] This results in a sharp singlet , maximizing signal-to-noise ratio and simplifying relaxation studies.
Experimental Protocol: Boc-SPPS Coupling

This protocol assumes a standard polystyrene resin support.

  • Activation:

    • Dissolve Boc-Leu-1-13C (3 eq relative to resin loading) in minimum DMF.[1]

    • Add HBTU (2.9 eq) and DIEA (6 eq).[1]

    • Note: The monohydrate water molecule in the commercial product generally does not interfere with HBTU activation if the solvent volume is sufficient, but drying over

      
       is recommended for sensitive couplings.
      
  • Coupling:

    • Add the activated solution to the neutralized resin.

    • Shake at room temperature for 1 hour.

    • Validation: Perform a Kaiser test (ninhydrin).[1] Colorless beads indicate successful coupling.[1]

  • Deprotection (The "Boc" Step):

    • Wash resin with DCM.[1]

    • Treat with 50% TFA in DCM for 1 minute (pre-wash), then 20 minutes (reaction).[1]

    • Result: The Boc group is removed, exposing the amine for the next cycle. The 13C label remains part of the peptide backbone.

Part 4: Performance in Metabolism & Proteomics

Product: Universally Labeled 13C-Leucine (U-13C)[1]

This compound is the reagent of choice for SILAC and Fluxomics .

1. SILAC (Proteomics)

In SILAC, U-13C Leucine introduces a predictable mass shift (+6 Da) into every leucine-containing peptide.[1]

  • Advantage: Leucine is abundant (~10% of proteome).[1]

  • Mechanism: Cells grown in U-13C Leu media replace natural leucine.[1] Mass spectrometry (MS) distinguishes "Heavy" (U-13C) vs. "Light" (12C) peptides to quantify protein expression ratios.[1]

2. Metabolic Flux Analysis (MFA)

Here, the choice between 1-13C and U-13C is critical due to Decarboxylation .

  • The Trap (1-13C): The first step of leucine catabolism involves Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH), which removes C1 as CO2 .[1]
    
    • Consequence: If you use 1-13C Leucine, the label is "exhaled" immediately. It cannot trace downstream into the TCA cycle or lipid synthesis.

  • The Solution (U-13C): The side-chain carbons are retained as Acetyl-CoA and Acetoacetate, allowing the label to enter the TCA cycle.

Catabolism cluster_labels Label Fate Leu Leucine KIC alpha-Ketoisocaproate (KIC) Leu->KIC Transamination IsoVal Isovaleryl-CoA KIC->IsoVal BCKDH Complex CO2 CO2 (Breath) KIC->CO2 C1 Removed Here! Acetyl Acetyl-CoA (TCA Cycle) IsoVal->Acetyl Downstream Metabolism L1 1-13C Label: Lost as CO2 L2 U-13C Label: Retained in Acetyl-CoA

Figure 2: Metabolic Fate of Leucine Carbons. Note the loss of C1 (red) vs retention of side chains (green).[1]

Part 5: NMR Spectroscopy Comparison

The spectral signature dictates the utility in structural biology.

ParameterBoc-Leu-1-13C (Peptide)U-13C Leucine (Free/Bound)
Spectral Appearance Singlet. Sharp, distinct peak.[1]Multiplet. Complex splitting patterns.[1]
Coupling Source None (C1 is isolated from other 13C).[1]One-bond (

Hz) couplings between C1-C2, C2-C3, etc.[1]
Chemical Shift ~172–176 ppm (Carbonyl).[1][5]Signals across entire range (175, 52, 40, 25, 22 ppm).
Application Measuring carbonyl chemical shift anisotropy (CSA) and backbone dynamics.[1]Side-chain resonance assignment; measuring internal motion of hydrophobic cores.[1]
References
  • Ong, S. E., et al. (2002).[1][6][7] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][6][7] Molecular & Cellular Proteomics.[1][6] Link

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis.[1][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1]

  • Crown, S. B., et al. (2015).[1][10] Metabolic Flux Analysis.[1][11][12] Creative Proteomics / Frontiers in Microbiology (Contextual).[1] Link

  • Sigma-Aldrich. Product Specification: Boc-Leu-OH-1-13C Monohydrate.[1]Link[1]

  • Cambridge Isotope Laboratories. SILAC Reagents and Protocols.[1]Link

Sources

Comparative

13C-Leucine Metabolic Flux Analysis: A Guide to Accuracy and Precision in Protein Turnover

Topic: Accuracy and Precision of Metabolic Flux Analysis with 13C-Leucine Content Type: Publish Comparison Guide Executive Summary Metabolic Flux Analysis (MFA) using L-[1-13C]leucine is the gold standard for quantifying...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of Metabolic Flux Analysis with 13C-Leucine Content Type: Publish Comparison Guide

Executive Summary

Metabolic Flux Analysis (MFA) using L-[1-13C]leucine is the gold standard for quantifying whole-body protein turnover and oxidation rates in vivo. Unlike glucose tracers that map central carbon metabolism (glycolysis/TCA), 13C-leucine targets the branched-chain amino acid (BCAA) catabolic pathway to provide a precise readout of protein synthesis (


), breakdown (

), and oxidation (

).

This guide objectively compares 13C-leucine MFA against alternative tracers (e.g., 13C-phenylalanine) and methodologies (Continuous Infusion vs. Flooding Dose), analyzing the specific sources of error that define experimental accuracy.

Technical Deep Dive: The Mechanism of Accuracy

The accuracy of 13C-leucine MFA hinges on the Reciprocal Pool Model . To calculate protein synthesis rates accurately, one must know the isotopic enrichment of the true precursor pool—the aminoacyl-tRNA inside the cell.[1] Measuring tRNA enrichment directly requires invasive tissue biopsies and is technically difficult.

13C-leucine offers a unique physiological advantage:


-Ketoisocaproate (KIC) .
  • The Mechanism: Inside the cell, leucine is reversibly transaminated to KIC.

  • The Advantage: Intracellular KIC equilibrates rapidly with plasma KIC. Therefore, plasma KIC enrichment serves as a precise surrogate for intracellular leucine enrichment .

  • The Result: By measuring plasma KIC (via GC-MS), researchers can calculate intracellular flux without tissue biopsies, significantly improving precision over tracers that rely solely on plasma amino acid enrichment.

Pathway Visualization: Leucine Fate & Tracer Logic

The following diagram illustrates the metabolic fate of 13C-leucine and the critical measurement nodes.

LeucinePathway cluster_legend Measurement Nodes PlasmaLeu Plasma Leucine (Measurable) IntraLeu Intracellular Leucine (True Precursor Pool) PlasmaLeu->IntraLeu Transport IntraLeu->PlasmaLeu Efflux tRNA Leucyl-tRNA IntraLeu->tRNA Charging IntraKIC Intracellular KIC IntraLeu->IntraKIC Transamination Protein Muscle/Whole Body Protein tRNA->Protein Synthesis (S) Protein->IntraLeu Breakdown (B) PlasmaKIC Plasma KIC (Surrogate Marker) IntraKIC->PlasmaKIC Equilibration Isovaleryl Isovaleryl-CoA IntraKIC->Isovaleryl Decarboxylation (Irreversible) CO2 13CO2 (Breath Analysis) Isovaleryl->CO2 Oxidation (C)

Figure 1: The 13C-Leucine metabolic pathway.[2][3][4] Note that Plasma KIC (blue) is the surrogate marker for the Intracellular Leucine pool (red), which is the true precursor for protein synthesis.

Comparative Analysis: 13C-Leucine vs. Alternatives

The choice of tracer dictates the mathematical model and the potential error magnitude.

Comparison 1: 13C-Leucine vs. 13C/2H-Phenylalanine

Phenylalanine is the primary alternative for protein turnover studies.

Feature13C-Leucine (Reciprocal Pool Model) 13C/2H-Phenylalanine Accuracy Verdict
Precursor Surrogate Plasma KIC. Highly accurate reflection of intracellular environment.None. Plasma Phe overestimates precursor enrichment.Leucine Wins. Phe requires biopsies or assumptions to match Leucine's accuracy.
Oxidation Measure Direct. [1-13C] releases 13CO2 immediately upon decarboxylation.Indirect/None. Phe oxidation is complex (tyrosine conversion).Leucine Wins. Best for simultaneous synthesis & oxidation data.
Synthesis Rate (FSR) Typically yields lower, more accurate FSR values because precursor enrichment (KIC) is lower than plasma Leu.Often yields underestimated synthesis rates if Plasma Phe is used (due to higher enrichment than true precursor).Leucine is more robust for non-invasive studies.
Sample Requirement Blood (Plasma) + Breath (CO2).[5]Blood (Plasma) + Muscle Biopsy (preferred).Leucine is less invasive.
Comparison 2: Methodological Approaches

Continuous Infusion is the industry standard, but Flooding Dose is an alternative.

MethodologyDescriptionPrecision & Accuracy Profile
Primed Constant Infusion Tracer is infused at a steady rate until isotopic equilibrium (plateau) is reached.High Precision. Allows system to reach steady state. Minimizes perturbation of endogenous metabolism. Error Source: Failure to reach plateau (insufficient prime).
Flooding Dose Large bolus of tracer + unlabeled amino acid injected to "flood" all pools to same enrichment.Lower Accuracy. The massive dose stimulates protein synthesis (anabolic effect), artificially elevating the measured rate by up to 70%.
Accuracy Factors & Error Analysis

To ensure high-quality data (E-E-A-T), researchers must control for these specific variables.

A. The Precursor Pool Dilution (The "20% Gap")

Intracellular leucine is diluted by unlabeled leucine released from protein breakdown.

  • Plasma Leucine Enrichment (

    
    ):  High.
    
  • Intracellular/KIC Enrichment (

    
    ):  Typically 20-23% lower  than plasma.
    
  • Impact: If you calculate flux using Plasma Leucine (

    
    ) instead of KIC (
    
    
    
    ), you will underestimate protein synthesis because the denominator in your equation is artificially high.
  • Correction: Always use the Reciprocal Pool Model utilizing KIC enrichment.

B. Tracer Selection: [1-13C] vs. [U-13C]
  • [1-13C] Leucine: The label is on the carboxyl group. It is released as 13CO2 immediately at the KIC

    
     Isovaleryl-CoA step. Ideal for Oxidation studies. 
    
  • [U-13C] or [1,2-13C] Leucine: Labels downstream carbons. Significant label retention (approx 42%) occurs in the TCA cycle, leading to incomplete 13CO2 recovery. Avoid for oxidation rates unless correcting for retention factors.

Experimental Protocol: Primed Constant Infusion

Objective: Quantify Whole Body Protein Turnover (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) in a human/animal subject.
Standard:  Primed Constant Infusion using L-[1-13C]leucine.
Phase 1: Preparation & Priming
  • Catheterization: Insert catheters in antecubital vein (infusion) and contralateral hand vein (heated for "arterialized" blood sampling).

  • Background Sampling: Collect baseline breath (into vacutainers) and blood samples to determine natural 13C abundance.

  • Priming Dose: Administer a bolus of NaH13CO3 (to prime the bicarbonate pool) and L-[1-13C]leucine.

    • Rationale: Priming the bicarbonate pool ensures 13CO2 breath enrichment reaches equilibrium rapidly, rather than slowly accumulating in the body's bicarbonate stores.

Phase 2: Constant Infusion
  • Infusion: Immediately follow prime with a constant infusion of L-[1-13C]leucine (e.g.,

    
    ).
    
  • Equilibration: Allow 2.5–3 hours for isotopic plateau.

  • Sampling Window: Collect blood and breath samples every 15–20 minutes during steady state (e.g., from 180 to 240 min).

Phase 3: Analytical Workflow (GC-MS)

The following diagram details the sample processing logic for self-validation.

ProtocolWorkflow Sample Blood Sample Sep Plasma Separation Sample->Sep Deriv Derivatization (t-BDMS or MTBSTFA) Sep->Deriv GCMS GC-MS Analysis Deriv->GCMS Data1 Plasma Leucine Enrichment (m+1) GCMS->Data1 QC Check Data2 Plasma KIC Enrichment (m+1) GCMS->Data2 Primary Data Calc Flux Calculation (Reciprocal Pool Model) Data2->Calc Breath Breath Sample IRMS IRMS Analysis (13CO2/12CO2) Breath->IRMS Data3 Breath Enrichment (APE) IRMS->Data3 Data3->Calc

Figure 2: Analytical workflow. Note that while Plasma Leucine is measured for QC, Plasma KIC is the primary input for the Flux Calculation.

Phase 4: Calculations

Calculate Flux (


) using the steady-state enrichment of KIC (

):

  • 
    : Infusion rate of tracer.[6][7][8]
    
  • 
    : Enrichment of infusate.
    
  • 
    : Enrichment of plasma KIC at plateau.
    

Calculate Oxidation (


) from breath 13CO2, and Synthesis (

) as:

References
  • Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology.[9][10] Link

  • Smith, K., et al. (1992). "Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine." American Journal of Physiology.[9][10] Link

  • Vaisman, N., et al. (2005). "Comparison of 13C-leucine and 2H-phenylalanine for protein synthesis rates." Metabolism.[1][11][4][10][12][13] Link

  • Wolfe, R. R., & Chinkes, D. L. (2005).Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

Sources

Validation

Precision Isotope Strategies: A Comparative Guide to 13C-Labeled Amino Acids in NMR and MFA

Executive Summary The selection of Carbon-13 (13C) labeled amino acids is not merely a purchasing decision; it is a strategic choice that dictates the resolution of a protein structure or the fidelity of a metabolic mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of Carbon-13 (13C) labeled amino acids is not merely a purchasing decision; it is a strategic choice that dictates the resolution of a protein structure or the fidelity of a metabolic model. This guide moves beyond standard catalog descriptions to analyze the performance trade-offs between Uniformly Labeled (U-13C) and Selectively Labeled amino acids.

We contrast their utility across two distinct domains: Nuclear Magnetic Resonance (NMR) , where the goal is spectral resolution and relaxation control, and Metabolic Flux Analysis (MFA) , where the goal is pathway discrimination.

Part 1: The Landscape of Labeling Patterns

Uniform Labeling (U-13C)

The Generalist Approach

  • Definition: All carbon atoms in the amino acid are 13C isotopes (>98% enrichment).

  • Primary Utility: Small proteins (<20 kDa) for backbone assignment (HNCA, HNCO) and global metabolic profiling.

  • Critical Limitation: In large proteins (>30 kDa), the rapid transverse relaxation (

    
    ) caused by strong dipolar couplings between adjacent 13C nuclei leads to severe line broadening. This renders U-13C samples "invisible" in high-molecular-weight NMR.
    
Selective Methyl Labeling (Ile, Leu, Val)

The Specialist Approach (Methyl-TROSY)

  • Definition: 13C incorporation is restricted to the methyl groups of Isoleucine (

    
    1), Leucine, and Valine. The rest of the protein is often deuterated (2H).
    
  • Mechanism: Methyl groups possess favorable relaxation properties due to rapid rotation. When combined with deuteration, they exhibit the "Methyl-TROSY" effect, preserving signal intensity in complexes up to 1 MDa.

  • Performance Edge: Provides 3-5x sensitivity gains over U-13C in large systems and simplifies spectra by removing backbone clutter.

Positional Isotopomers (MFA Tracers)

The Metabolic Probes

  • Definition: Specific carbons (e.g., [1-13C]Glutamine vs. [U-13C]Glutamine) are labeled to trace bond cleavage and formation.[1]

  • Performance Edge: Differentiates between oxidative TCA cycle flux (forward) and reductive carboxylation (reverse), which U-13C glucose often obscures.

Part 2: Comparative Performance Data

Table 1: NMR Performance Matrix (Structural Biology)
FeatureU-13C Amino Acids Selective Methyl-13C (ILV) SAIL (Stereo-Array Isotope Labeling)
Protein Size Limit < 25 kDa> 100 kDa (up to 1 MDa)~40-50 kDa
Spectral Resolution Low (Crowded by 1JCC couplings)High (Sparse labeling)Very High (geminal coupling removed)
Sensitivity High (for small proteins)High (Methyl-TROSY effect)High (Sharper linewidths)
Cost Efficiency High (Standard media)Moderate (Requires precursors)Low (Expensive synthesis)
Main Artifact Dipolar broadeningMetabolic scrambling (if not controlled)High cost
Table 2: MFA Tracer Logic (Metabolism)
Tracer[U-13C]Glutamine [1-13C]Glutamine [U-13C]Glucose
Primary Target TCA Cycle AnaplerosisGlutaminolysis RateGlycolysis & Pentose Phosphate
Reductive Flux Detection Excellent (Generates M+5 Citrate)Poor (Label often lost as CO2)Moderate
Lipid Synthesis Tracing High FidelityLowHigh
Mass Shift Signal Distinct M+4 / M+5 shiftsSingle mass shift (M+1)Complex isotopomer distribution

Part 3: Visualization of Logic & Pathways

Diagram 1: Isotope Selection Decision Tree

Caption: A logic flow for selecting the correct isotope labeling strategy based on protein size and experimental goal.

IsotopeSelection Start Experimental Goal Goal_Structure Protein Structure/Dynamics (NMR) Start->Goal_Structure Goal_Flux Metabolic Flux (MS/NMR) Start->Goal_Flux Size_Small Size < 25 kDa Goal_Structure->Size_Small Size_Large Size > 30 kDa Goal_Structure->Size_Large Flux_TCA Target: TCA Cycle / Anaplerosis Goal_Flux->Flux_TCA Flux_Glyco Target: Glycolysis / PPP Goal_Flux->Flux_Glyco Action_U13C Use U-13C/15N Labeled Media (Standard Backbone Assignment) Size_Small->Action_U13C Action_Methyl Use Methyl-13C Precursors (alpha-ketobutyrate/valerate) + Deuteration Size_Large->Action_Methyl Action_Gln Use [U-13C]Glutamine (Distinguishes Oxidative vs Reductive) Flux_TCA->Action_Gln Action_Glc Use [1,2-13C]Glucose (Distinguishes Glycolysis vs PPP) Flux_Glyco->Action_Glc

Diagram 2: Glutamine Flux Logic in TCA Cycle

Caption: Tracing [U-13C]Glutamine (5 carbons labeled) allows differentiation between Oxidative (Forward) and Reductive (Reverse) TCA flux based on Citrate mass isotopomers.

GlnFlux Gln [U-13C]Glutamine (M+5) Glu Glutamate (M+5) Gln->Glu Glutaminase aKG alpha-Ketoglutarate (M+5) Glu->aKG GDH/Transaminase Succ Succinate (M+4) (Loss of C1 as CO2) aKG->Succ Oxidative TCA (-13CO2) Cit_Red Citrate (M+5) (Reductive Carboxylation) aKG->Cit_Red Reductive IDH (+12CO2) Mal Malate (M+4) Succ->Mal OAA Oxaloacetate (M+4) Mal->OAA Cit_Ox Citrate (M+4) (Oxidative) OAA->Cit_Ox + Acetyl-CoA (unlabeled)

Part 4: Experimental Protocols

Protocol A: Selective Methyl Labeling via Cell-Free Protein Synthesis (CFPS)

Purpose: To incorporate 13C-labeled amino acids (or precursors) without the "metabolic scrambling" that occurs in live E. coli cells. This ensures that a label intended for Valine stays on Valine.

Reagents:

  • S30 T7 Extract (E. coli based)

  • [3-13C]Pyruvate (Precursor for Ala, Val, Leu, Ile)[2]

  • Amino acid mix (minus Ala, Val, Leu, Ile)

Workflow:

  • Preparation: Thaw S30 extract and "Energy Mix" (PEP, ATP, GTP) on ice.

  • Scavenging (Critical): Treat the S30 extract with iodoacetamide (optional) or use specific auxotrophic extracts if available to inhibit background transaminases, though CFPS naturally reduces scrambling compared to live cells.

  • Reaction Assembly:

    • Combine S30 extract, plasmid DNA (40 nM), and Energy Mix.

    • Add [3-13C]Pyruvate (20-30 mM) as the sole source for the specific hydrophobic amino acids.

    • Add the remaining 16 unlabeled amino acids (1-2 mM each).

  • Incubation: Incubate at 30°C for 4-6 hours with continuous shaking (or continuous exchange format for higher yield).

  • Purification: His-tag purification followed by Size Exclusion Chromatography (SEC) into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 95% H2O/5% D2O).

  • Validation: Acquire a 1H-13C HSQC.

    • Success Criteria: Distinct peaks for Val/Leu methyls without scalar coupling splitting (singlets), indicating no scrambling to adjacent carbons.

Protocol B: [U-13C]Glutamine Metabolic Flux Analysis

Purpose: To quantify the contribution of Glutamine to the TCA cycle in cancer cells.

Workflow:

  • Seeding: Seed cells (e.g., HeLa or A549) in 6-well plates. Allow to reach 70% confluency.

  • Tracer Switch:

    • Wash cells 2x with PBS (37°C).

    • Replace media with Glutamine-free DMEM supplemented with [U-13C]Glutamine (2-4 mM) and 10% dialyzed FBS.

  • Equilibration: Incubate for 24 hours (steady state) or shorter time points (kinetic flux).

  • Quenching (Critical Step):

    • Rapidly aspirate media.

    • Wash once with ice-cold saline (0.9% NaCl).

    • Immediately add 80% Methanol (-80°C) to quench metabolism instantly.

  • Extraction:

    • Scrape cells on dry ice.

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C).

    • Collect supernatant (metabolites).

  • Analysis: Dry down supernatant under nitrogen gas and derivatize for GC-MS or reconstitute for LC-MS.

  • Data Interpretation: Calculate Mass Isotopomer Distributions (MIDs).

    • M+5 Citrate: Indicates reductive carboxylation (cytosolic Acetyl-CoA generation).

    • M+4 Citrate: Indicates standard oxidative TCA cycling.

References

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy. Journal of Biomolecular NMR.

  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature.

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature.

  • Apponyi, M. A., et al. (2008). Cell-free protein synthesis for NMR structural studies. Methods in Molecular Biology.

  • Altman, B. J., et al. (2016). From Krebs to clinic: glutamine metabolism to cancer therapy. Nature Reviews Cancer.

Sources

Comparative

Comparative Guide: Absolute Quantification Strategies in Proteomics

Benchmarking Synthetic Standards (L-LEUCINE-N-T-BOC:H2O, 1-13C) vs. SILAC Executive Summary: The Shift from Discovery to Definition In the drug development pipeline, a critical transition occurs between Discovery Proteom...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Standards (L-LEUCINE-N-T-BOC:H2O, 1-13C) vs. SILAC

Executive Summary: The Shift from Discovery to Definition

In the drug development pipeline, a critical transition occurs between Discovery Proteomics (identifying potential targets) and Targeted Quantification (validating those targets in clinical samples). While SILAC (Stable Isotope Labeling by Amino acids in Cell culture) remains the gold standard for relative quantification in vitro discovery, it fails to address the absolute quantification needs of clinical validation.

This guide benchmarks the utility of L-LEUCINE-N-T-BOC:H2O (1-13C) —a specialized precursor for synthesizing Internal Standards (SIS) —against the SILAC workflow.

The Verdict:

  • Use SILAC for global, relative fold-change analysis in cell culture models.

  • Use Synthetic Standards (Boc-Leu-1-13C) for absolute quantification (AQUA), clinical tissue validation, and workflows requiring strict stoichiometric control without biological conversion artifacts.

Part 1: The Chemistry of Control

Product Focus: L-LEUCINE-N-T-BOC:H2O (1-13C)

To understand the benchmark, we must first characterize the reagent. This is not a media supplement; it is a building block for Solid Phase Peptide Synthesis (SPPS) .

FeatureSpecificationTechnical Implication
Isotope Label 1-

C (Carbon-13 at position 1)
Generates a +1 Da mass shift per residue. Note: High-resolution MS (Orbitrap/FT-ICR) is recommended to resolve the M+1 peak from natural isotopic envelopes.
Protection

-t-Boc (tert-Butyloxycarbonyl)
Designed for Boc-chemistry SPPS . Requires TFA for deprotection and HF/TFMSA for cleavage. Superior for synthesizing "difficult" aggregation-prone sequences compared to Fmoc.
State Monohydrate (:H2O)Crucial: The water molecule adds to the molecular weight. Stoichiometric calculations for coupling must account for this to avoid deletion sequences.
Part 2: Methodological Divergence

The choice between metabolic labeling (SILAC) and synthetic spike-ins (using Boc-Leu-13C) represents a fundamental fork in the experimental design.

Diagram 1: The Workflow Divergence

This diagram illustrates where the "Control" is introduced. SILAC introduces it at the biological level; Synthetic Standards introduce it at the analytical level.

WorkflowDivergence cluster_SILAC SILAC (Metabolic Labeling) cluster_SYNTHETIC Synthetic Standard (Boc-Leu-13C) S_Media Cell Culture Media (Light vs. Heavy Arg/Lys) S_Growth Cell Growth (5-6 Doublings) S_Media->S_Growth S_Mix Mix Intact Cells S_Growth->S_Mix S_Lysis Lysis & Digestion S_Mix->S_Lysis Analysis LC-MS/MS Analysis S_Lysis->Analysis B_Raw L-LEUCINE-N-T-BOC:H2O (1-13C) B_SPPS Boc-SPPS Synthesis (Targeted Peptide) B_Raw->B_SPPS B_Quant Quantify Peptide (Amino Acid Analysis) B_SPPS->B_Quant B_Spike Spike into Lysate B_Quant->B_Spike B_Spike->Analysis Sample Biological Sample (Tissue/Biofluid) Sample->B_Spike

Caption: SILAC introduces the label during cell growth (Metabolic), while Synthetic Standards are spiked post-extraction (Chemical), allowing for absolute quantification of tissues and biofluids.

Part 3: Performance Benchmarking

This section compares the performance of peptides synthesized with L-LEUCINE-N-T-BOC:H2O (1-13C) against standard SILAC workflows.

1. Quantification Accuracy & Artifacts

The most significant drawback of SILAC is the Arginine-to-Proline Conversion .[1][2] Metabolic enzymes can convert heavy Arginine into heavy Proline, splitting the signal and distorting the heavy/light ratio.[1][2] Synthetic standards completely bypass this biological artifact.

MetricSILAC (Metabolic)Synthetic Standard (Boc-Leu-13C)Winner
Quantification Type Relative (Ratio A/B)Absolute (fmol/mg protein)Synthetic
Bio-Conversion Risk of Arg

Pro conversion (requires correction)
None (Chemically inert)Synthetic
Incorporation Requires >95% metabolic incorporation (weeks)100% (Defined by synthesis)Synthetic
Tissue Applicability Impossible (cannot label human tissue)Excellent (Spike into any lysate)Synthetic
Extraction Bias Controls for extraction (mixed before lysis)Does not control for extraction (mixed after)*SILAC

*Note: Extraction bias in synthetic workflows can be mitigated using SISCAPA or heavy-protein spike-ins, though peptide spike-ins are most common.

2. Cost & Scalability Analysis

For a targeted assay of 10 proteins in 500 clinical samples:

  • SILAC: Requires growing 500 "heavy" cell cultures (Prohibitively expensive and variable).

  • Synthetic: Synthesize 1 batch of heavy peptides using Boc-Leu-13C . Aliquot into 500 samples. (High initial effort, low marginal cost).

Part 4: Experimental Protocols
Protocol A: Using L-LEUCINE-N-T-BOC:H2O (1-13C) in SPPS

Objective: Synthesize a heavy "AQUA" peptide for Targeted Proteomics.

Prerequisites:

  • Boc-Chemistry SPPS setup (Manual or Synthesizer).

  • Reagent: L-LEUCINE-N-T-BOC:H2O (1-13C) .

  • Critical Calculation: The hydrate form adds water (MW ~18.015) to the formula weight. Ensure you calculate equivalents based on the hydrated MW, or your coupling will be sub-stoichiometric.

Step-by-Step:

  • Resin Selection: Use PAM or MBHA resin for Boc chemistry.

  • Deprotection: Treat resin with 50% TFA (Trifluoroacetic acid) in DCM to remove the N-terminal protection of the previous amino acid.

  • Neutralization: Wash with 10% DIEA (Diisopropylethylamine).

  • Coupling (The Critical Step):

    • Dissolve L-LEUCINE-N-T-BOC:H2O (1-13C) in DMF.

    • Activate using DCC/HOBt or HBTU.

    • Note: The 1-13C label is stable under standard coupling conditions.

  • Cleavage: Use anhydrous HF (Hydrofluoric Acid) or TFMSA.

    • Safety Note: HF is extremely hazardous. This is the main barrier to entry for Boc chemistry vs Fmoc.

  • Purification: HPLC purify the peptide.

  • Validation: Verify mass shift via MALDI-TOF or ESI-MS. Expect a +1 Da shift per Leucine residue incorporated.

Protocol B: The SILAC Comparator (Abbreviated)
  • Media Prep: Dialyzed FBS + Arg/Lys-deficient media + Heavy Amino Acids.

  • Culture: Pass cells for 5-6 doublings to ensure >95% incorporation.

  • Lysis: Mix Light (Control) and Heavy (Treated) cells 1:1.

  • Digestion: Trypsinize combined lysate.

Part 5: The "Arginine-Proline" Problem Visualized

Why switch to Synthetic Standards? The metabolic conversion in SILAC introduces noise that synthetic peptides eliminate.

ArgProConversion cluster_SILAC_Artifact SILAC Artifact Risk cluster_BOC_Pure Synthetic Standard (Boc-Leu-13C) HeavyArg Heavy Arginine (Media) CellMetabolism Cellular Arginase Pathway HeavyArg->CellMetabolism HeavyPro Heavy Proline (Unwanted) CellMetabolism->HeavyPro SignalSplit Signal Splitting (Quant Error) HeavyPro->SignalSplit BocLeu Boc-Leu-13C (Reagent) Synthesis Chemical Synthesis BocLeu->Synthesis PurePeptide Pure Heavy Peptide Synthesis->PurePeptide CleanQuant Clean Quantification PurePeptide->CleanQuant

Caption: SILAC suffers from metabolic conversion of heavy isotopes (Arg to Pro), causing signal dilution. Synthetic standards (Boc-Leu) are chemically inert, ensuring 100% signal integrity.

References
  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][4][5][6] Molecular & Cellular Proteomics. Link

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences (PNAS). Link

    • Establishes the AQUA method using synthetic internal standards.
  • Park, S. K., et al. (2012). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Nature Methods.[7] Link

    • Documents the Arginine-to-Proline conversion artifact in SILAC.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

    • The foundational text for SPPS, relevant for Boc-chemistry protocols.
  • Thermo Fisher Scientific. (2024). Quantitative Proteomics: SILAC vs. Targeted Assays. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: L-LEUCINE-N-T-BOC:H2O (1-13C)

[1] Part 1: Executive Safety Directive Status: NON-RADIOACTIVE / ACID-SENSITIVE [1] The compound L-LEUCINE-N-T-BOC:H2O (1-13C) is a stable isotope-labeled amino acid derivative.[1] It is not radioactive and does not requ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

Status: NON-RADIOACTIVE / ACID-SENSITIVE [1]

The compound L-LEUCINE-N-T-BOC:H2O (1-13C) is a stable isotope-labeled amino acid derivative.[1] It is not radioactive and does not require decay storage. However, its tert-butyloxycarbonyl (Boc) protecting group introduces a specific chemical hazard: Acid Lability .

Critical Warning: Do NOT dispose of this compound or its solutions into acidic waste streams (e.g., waste containing TFA, HCl, or H₂SO₄). Contact with strong acids triggers rapid deprotection, releasing isobutylene gas and CO₂ . In a sealed waste container, this gas evolution can cause dangerous pressurization and potential vessel rupture.

Part 2: Compound Analysis & Hazard Profile

Before disposal, verify the material properties to ensure compatibility with your facility’s waste stream.[2]

PropertySpecificationOperational Implication
Chemical Name N-(tert-Butoxycarbonyl)-L-leucine monohydrate (1-13C)Standard organic waste classification.[1]
Isotope Label Carbon-13 (1-13C) at C1 positionStable Isotope. Non-radiological.[1] Dispose of as chemical waste.[3]
Protecting Group tert-Butyloxycarbonyl (Boc)Acid Sensitive. Decomposes to isobutylene (gas) + CO₂ + amine.[1]
Physical State White crystalline powderSolid waste stream (unless dissolved).[1]
RCRA Status Non-listed (Not P or U listed)Generally non-hazardous unless mixed with solvents.[1]
Solubility Soluble in organic solvents (DMF, DCM, EtOH)Segregate based on the carrier solvent.[1]
Part 3: Disposal Protocols
Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life material or excess dry powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling:

    • Primary Label: "Non-Hazardous Organic Solid Waste."

    • Constituent: "Boc-L-Leucine (1-13C)."[1]

    • Hazard Warning: Add a custom sticker: "DO NOT MIX WITH ACIDS – GAS EVOLUTION RISK."

  • Segregation: Place in the solid waste bin designated for "Organic Solids."

    • Note: Although 13C is non-toxic, do not dispose of it in regular trash to maintain Good Laboratory Practice (GLP) and prevent confusion with hazardous analogs.

Scenario B: Disposal of Liquid Solutions

Applicable for reaction mixtures or stock solutions.

Step 1: Identify the Solvent

  • Organic Solvents (DCM, DMF, Methanol): Dispose of in the "Non-Halogenated" or "Halogenated" organic solvent waste stream, depending on the solvent.

  • Aqueous Solutions: Dispose of in "Aqueous Organic" waste.

Step 2: pH Check (The Self-Validating Step)

  • Protocol: Before pouring into a satellite accumulation container, dip a pH strip into the waste solution.

  • Requirement: pH must be ≥ 4 .

  • Corrective Action: If the solution is acidic (pH < 4), neutralize it slowly with saturated Sodium Bicarbonate (NaHCO₃) in an open beaker before transfer to the waste container. This ensures any gas evolution happens in the fume hood, not in the closed waste drum.

Part 4: Isotope Stewardship (1-13C)

While Carbon-13 is a stable natural isotope (approx. 1.1% natural abundance), the enriched (1-13C) material represents a unique analytical risk rather than a safety risk.

  • Mass Spectrometry Contamination: In labs using high-sensitivity Mass Spectrometry (MS) or NMR, trace cross-contamination of 1-13C labeled waste can skew natural abundance baselines for future experiments.[1]

  • Best Practice: Double-bag solid waste containing high concentrations of 13C to prevent dust dispersion that could contaminate sensitive analytical instruments nearby.

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for safe disposal, emphasizing the acid-avoidance route.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: L-LEUCINE-N-T-BOC:H2O (1-13C) StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Disposal: Organic Solid Waste (Label: No Acids) Solid->SolidBin Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck AcidCheck Is Solution Acidic (pH < 4)? SolventCheck->AcidCheck Neutralize ACTION: Neutralize with NaHCO3 (Open Container in Hood) AcidCheck->Neutralize Yes (Risk of Gas) LiquidBin Disposal: Organic Solvent Waste (Segregate Halogenated/Non-Halogenated) AcidCheck->LiquidBin No (Stable) Neutralize->LiquidBin After pH > 4

Figure 1: Operational decision tree for Boc-L-Leucine disposal, highlighting the critical neutralization step for acidic solutions to prevent container pressurization.

Part 6: Emergency Procedures
  • Spill (Solid): Sweep up carefully to avoid dust generation.[4][5] Place in a sealed bag. Clean area with water.[4][5][6]

  • Spill (Liquid): Absorb with vermiculite or spill pads. If the liquid was acidic, expect bubbling; allow to off-gas in a well-ventilated area before sealing the waste bag.

  • Exposure:

    • Skin/Eye: Rinse with water for 15 minutes. The compound is generally non-irritating but standard precautions apply.

    • Inhalation:[4][6] Move to fresh air.[4][6]

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: L-Leucine (Natural Abundance). Retrieved from [1]

  • Thermo Fisher Scientific. (2022). Boc-L-Leucine Safety Data Sheet.[1][4][7] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Regulations (RCRA). Retrieved from

  • BOC Sciences. (n.d.). Chemistry of Boc-Protected Amino Acids.[][9] Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.